1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYISHJAUCVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Piperidine Carboxylic Acid Derivatives: A Technical Guide to Synthesis and Pharmacology
Executive Summary
This technical guide provides an in-depth analysis of piperidine carboxylic acid derivatives, a class of non-proteinogenic amino acids pivotal in modern medicinal chemistry.[1][2] These scaffolds—specifically pipecolic, nipecotic, and isonipecotic acids—serve as critical pharmacophores for modulation of the GABAergic system, anesthetic design, and peptidomimetic engineering. This document synthesizes modern stereoselective synthetic methodologies with pharmacological mechanisms, offering researchers a self-validating framework for drug development.
Part 1: The Isomeric Landscape & Pharmacological Utility
The positioning of the carboxylic acid moiety on the piperidine ring dictates the pharmacological profile. Unlike flexible linear amino acids, these cyclic derivatives introduce conformational constraints that enhance receptor selectivity and metabolic stability.
Comparative Analysis of Core Isomers
| Isomer | Common Name | Key Biological Target | Primary Therapeutic Application | Representative Drug |
| 2-COOH | Pipecolic Acid | NMDA Receptors / Local Anesthesia | Anesthetics, Immunosuppressants | Ropivacaine, Levobupivacaine |
| 3-COOH | Nipecotic Acid | GAT-1 (GABA Transporter 1) | Anticonvulsants (Epilepsy) | Tiagabine |
| 4-COOH | Isonipecotic Acid | GABA-A Receptor (Partial Agonist) | Analgesics, HDAC Inhibitors | Fentanyl derivatives (structural core) |
Structural Logic & Bioisosterism
The piperidine ring acts as a lipophilic scaffold that positions the acidic headgroup (carboxylate) and the basic amine to mimic endogenous neurotransmitters.
-
Nipecotic acid is a conformationally restricted analogue of
-aminobutyric acid (GABA).[3][4] The rigid ring locks the amino and acid groups in a conformation that favors binding to the GABA transporter (GAT-1) over the GABA receptor, preventing reuptake. -
Pipecolic acid serves as a proline homologue.[2] When incorporated into peptides, it induces specific turn conformations (e.g.,
-turns), critical for designing peptidomimetics that resist proteolytic degradation.
Part 2: Advanced Synthetic Methodologies
Achieving high enantiopurity is non-negotiable in this field, as biological activity is often stereospecific. For instance, (R)-Tiagabine is four times more potent than its (S)-enantiomer.[3][5]
Workflow: Stereoselective Synthesis Strategies
The following diagram illustrates the decision matrix for synthesizing these derivatives, contrasting classical resolution with modern catalytic approaches.
Caption: Decision matrix for stereoselective synthesis showing classical resolution vs. modern catalytic routes.
Part 3: Mechanism of Action (GABAergic System)
Nipecotic acid derivatives, particularly Tiagabine, function by inhibiting the reuptake of GABA from the synaptic cleft.[6] This mechanism is distinct from GABA agonists (which bind receptors directly).
Mechanistic Pathway: GAT-1 Inhibition
The transporter GAT-1 relies on a sodium gradient to co-transport GABA back into the presynaptic neuron. Tiagabine binds to GAT-1, locking it in a conformation that occludes the substrate channel, thereby increasing extracellular GABA concentrations.
Caption: Mechanism of Tiagabine-induced GAT-1 inhibition leading to enhanced synaptic GABA levels.
Part 4: Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-Tiagabine Intermediate
Based on the Asymmetric Hydrogen Atom Transfer (HAT) protocol (Li et al., 2023).[3]
Objective: Synthesize the chiral tertiary carbon center of the nipecotic acid core without using expensive noble metal hydrogenation.
Reagents:
-
Substrate: Alkyl-substituted acrylate (Glycidic ester precursor).
-
Catalyst: (Salen)Titanium complex.[3]
-
Reductant: Manganese powder (stoichiometric).
-
Solvent: Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, dissolve the (Salen)Ti complex (5 mol%) in dry THF. Add Manganese powder (2.0 equiv) to generate the active Ti(III) species. The solution should turn from red to green/blue.
-
Substrate Addition: Add the acrylate substrate (1.0 equiv) and the hydrogen atom donor (e.g., 1,4-cyclohexadiene or similar silane as specified in specific HAT variations).
-
Reaction: Stir the mixture at room temperature for 12 hours under an argon atmosphere. The radical mechanism proceeds via epoxide opening and hydrogen atom transfer to the generated radical.
-
Quenching: Quench the reaction with 1N HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, 90:10 Hexane:iPrOH). Target ee > 90%.
Causality: The Ti(III) catalyst mediates a radical opening of the epoxide, followed by a stereoselective H-atom abstraction. This avoids high-pressure hydrogenation and allows for modular side-chain attachment.
Protocol 2: In Vitro GABA Uptake Assay
Standardized Filtration Method for GAT-1 Inhibition.
Objective: Determine the IC50 of a nipecotic acid derivative against the GAT-1 transporter.
Materials:
-
Rat cortical synaptosomes (P2 fraction).
-
[3H]-GABA (Radioligand).
-
Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
-
Test Compounds: Tiagabine (Control), Nipecotic acid derivative (Test).
Methodology:
-
Preparation: Resuspend synaptosomes in Krebs buffer.
-
Incubation: Pre-incubate 100 µL of synaptosomes with 20 µL of the test compound (various concentrations: 1 nM to 100 µM) for 15 minutes at 37°C.
-
Initiation: Add 20 µL of [3H]-GABA (final concentration 10-50 nM) to initiate uptake.
-
Transport: Incubate for exactly 3 minutes.
-
Note: Time is critical. Longer incubation leads to non-specific binding or metabolism.
-
-
Termination: Rapidly stop the reaction by adding 2 mL of ice-cold buffer and filtering immediately through GF/B glass fiber filters (soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Place filters in scintillation vials with fluid and count radioactivity (CPM).
-
Analysis: Calculate % Inhibition =
. Plot log[concentration] vs. % inhibition to determine IC50.
References
-
Li, L., Chen, W., Xu, Z., Jiang, J., & Zhang, Y.-Q. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synthesis. Link
-
Krogsgaard-Larsen, P., et al. (2002).[4] GABA(A) receptor ligands and their therapeutic potentials. Current Topics in Medicinal Chemistry. Link
-
Rajput, K. S., et al. (2022).[7] Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry. Link
-
Bailey, P. D., et al. (2002). Asymmetric Synthesis of Pipecolic Acid and Derivatives. Synthesis. Link
-
Schlienger, N., et al. (2002). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Synlett. Link
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in high-throughput screening
Application Note: High-Throughput Screening of GABAergic Modulators Using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid
Abstract
This technical guide details the application of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (CAS: 883542-33-4) in high-throughput screening (HTS) campaigns. As a lipophilic derivative of nipecotic acid, this compound serves as a critical "privileged scaffold" for targeting the Gamma-Aminobutyric Acid (GABA) Transporters (GATs).[1] Unlike the parent nipecotic acid, which suffers from poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, the N-substituted furan moiety enhances lipophilicity while maintaining the essential pharmacophore for GAT recognition. This protocol outlines the workflow for utilizing this scaffold to construct a focused amide library and the subsequent functional screening using a Membrane Potential (FLIPR) assay.
Introduction & Mechanistic Rationale
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid represents a strategic starting point for fragment-based drug discovery (FBDD) or diversity-oriented synthesis (DOS) targeting the GABAergic system.
-
The Pharmacophore: The piperidine-3-carboxylic acid core mimics the GABA structure, allowing it to bind to the orthosteric site of GAT1 and GAT3.
-
The Lipophilic Anchor: The furan-2-ylmethyl group attached to the piperidine nitrogen acts as a lipophilic anchor. In the context of Tiagabine (a marketed anti-epileptic), bulky lipophilic groups at this position interact with a hydrophobic pocket in the transporter vestibule, locking the transporter in an open-to-out conformation or inhibiting the transport cycle.
-
HTS Strategy: By keeping the 1-(Furan-2-ylmethyl)piperidine core constant and diversifying the carboxylic acid position (e.g., via amide coupling), researchers can probe the solvent-accessible regions of the transporter to improve potency and selectivity between GAT subtypes.
Protocol A: Focused Library Construction (Chemical Biology)
Objective: To generate a 384-member focused library of amides derived from the 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid scaffold.
Reagents & Equipment:
-
Scaffold: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (0.1 M in DMSO).
-
Diverse Amines: Set of 384 primary/secondary amines (0.1 M in DMSO).
-
Coupling Agents: HATU (0.1 M in DMF), DIPEA (Neat).
-
Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).
Workflow Diagram (Synthesis):
Caption: Automated workflow for generating a focused amide library from the nipecotic acid derivative scaffold.
Step-by-Step Procedure:
-
Dispensing: Using the liquid handler, dispense 50 µL of the Scaffold solution (5 µmol) into each well of a 384-well deep-well reaction plate.
-
Amine Addition: Add 55 µL (5.5 µmol, 1.1 eq) of a unique diverse amine to each well.
-
Activation: Add 60 µL of HATU solution (6 µmol, 1.2 eq) followed immediately by 10 µL of DIPEA (excess).
-
Incubation: Seal the plate and shake at 600 rpm for 12 hours at room temperature.
-
Work-up (SCX): Transfer reaction mixtures to a Strong Cation Exchange (SCX) filter plate.
-
Wash with MeOH (3 x 100 µL) to remove unreacted carboxylic acid and coupling byproducts.
-
Elute the product (basic amine core) with 2M NH3 in MeOH (2 x 100 µL).
-
-
Finishing: Evaporate solvent using a centrifugal evaporator (Genevac). Re-suspend residues in 500 µL DMSO to achieve a target concentration of 10 mM.
Protocol B: HTS Functional Screening (FLIPR Assay)
Objective: To screen the synthesized library for GAT1 inhibition using a Membrane Potential Assay.
Mechanism: GABA transport by GAT1 is electrogenic, coupling the translocation of 1 GABA molecule with 2 Na+ ions and 1 Cl- ion. This net influx of positive charge causes membrane depolarization. Inhibitors (like the scaffold derivatives) will block this depolarization.
Reagents:
-
Cell Line: CHO-K1 cells stably expressing human GAT1 (hGAT1).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Critical: Must contain physiological NaCl to drive transport.
-
Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).
-
Substrate: GABA (EC80 concentration, typically 5 µM).
Workflow Diagram (Screening):
Caption: Kinetic workflow for the FLIPR Membrane Potential Assay to detect GAT1 inhibition.
Step-by-Step Procedure:
-
Cell Plating: Seed CHO-hGAT1 cells at 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove culture media and add 20 µL of FLIPR Membrane Potential Dye (dissolved in Assay Buffer). Incubate for 30 minutes at 37°C.
-
Compound Transfer: Transfer 100 nL of library compounds (from Protocol A) into the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration of 10 µM.
-
Pre-incubation: Incubate compounds with cells/dye for 15 minutes to allow equilibrium binding.
-
Online Addition: Place plate in the FLIPR Tetra system.
-
Read 1 (Baseline): Record fluorescence for 10 seconds.
-
Injection: Inject 10 µL of GABA (5x EC80 concentration) to initiate transport.
-
Read 2 (Response): Record fluorescence for 120 seconds.
-
-
Signal Interpretation:
-
Control (DMSO + GABA): Rapid increase in fluorescence (Depolarization).
-
Hit (Inhibitor + GABA): Reduced or suppressed fluorescence increase.
-
Data Analysis & Quality Control
Z-Factor Calculation: To validate the assay robustness, use the following formula on control wells (Max Signal: GABA only; Min Signal: GABA + 10 µM Tiagabine).
-
Target: Z' > 0.5 is required for a valid HTS run.
Hit Selection Criteria:
-
Calculate Percent Inhibition (PIN) for each well:
-
Hit Cutoff: PIN > 50% at 10 µM.
Physicochemical Properties Table (Scaffold):
| Property | Value | Relevance to HTS |
| Molecular Weight | 209.24 Da | Ideal for fragment-based growth (<300 Da). |
| cLogP | ~1.5 - 2.0 | Lipophilic furan aids membrane interaction; good range for CNS drugs. |
| TPSA | ~50 Ų | High predicted BBB permeability. |
| H-Bond Donors | 1 (COOH) | Available for derivatization; removed in amide products. |
| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |
References
-
Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 1. Nipecotic acid derivatives."[2][3][4] Journal of Medicinal Chemistry, 36(12), 1716-1725. Link
-
Kragler, A., et al. (2008). "Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4." European Journal of Medicinal Chemistry, 43(11), 2404-2411. Link
-
Schmitt, S. M., et al. (2018). "Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3453-3466. Link
-
PubChem Compound Summary. "1-[(Furan-2-yl)methyl]piperidine-3-carboxylic acid." National Center for Biotechnology Information. Link
Sources
- 1. Development towards a novel screening method for nipecotic acid bioisosteres using molecular imprinted polymers (MIPs) as alternative to in vitro cellular uptake assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid safety data sheet and handling precautions
Application Note & Safety Protocol: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid
Compound Profile & Identification
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a bifunctional heterocyclic building block utilized primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and peptidomimetic synthesis. Its structure combines a lipophilic furan moiety with a polar piperidine-3-carboxylic acid core, making it a versatile scaffold for targeting GPCRs and enzyme active sites.
| Property | Data / Specification |
| Chemical Name | 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid |
| CAS Number | 1011707-82-4 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water (neutral pH) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~8.5 (Tertiary amine) |
| Storage Condition | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data (LD50) for this research chemical may be limited, its functional groups (furan, tertiary amine, carboxylic acid) dictate the following Global Harmonized System (GHS) classifications based on Structure-Activity Relationship (SAR) analysis.
Core Hazards
-
Signal Word: WARNING
Structural Alerts (Mechanistic Safety)
-
Furan Moiety: Furan rings can undergo metabolic activation (e.g., by CYP450) to reactive enedials, posing a potential (though often low in stable derivatives) risk of genotoxicity. Action: Handle as a potential mutagen; avoid dust generation.
-
Piperidine Core: The tertiary amine functionality renders the compound basic. It can form salts with skin surface acids, leading to irritation.
-
Oxidation Potential: Electron-rich furan rings are susceptible to oxidative degradation, potentially forming ring-opened byproducts that may be sensitizers.
Safety & Handling Protocol
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Dust Control: Use an anti-static weighing funnel to minimize aerosolization of the powder.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended during dissolution steps using DMSO or DMF, as these solvents can carry the solute through the skin.
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for handling fine powders that are irritants.
Emergency Response Matrix
-
Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).
-
Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Do not use ethanol (increases absorption).
-
Eye Contact: Flush with saline or water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Safety Decision Workflow (DOT Diagram)
Figure 1: Decision matrix for PPE selection and engineering controls based on the physical state of the compound.
Application Protocol: Amide Coupling via HATU
Context: This compound is frequently used as a carboxylic acid building block. The following protocol describes its coupling to a primary amine using HATU, a standard high-efficiency coupling reagent.
Reagents:
-
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.1 equiv) [1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation (In Fume Hood):
-
Dissolve 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Note: Ensure the solution is clear. If the furan derivative has oxidized (darkened), filter through a small plug of Celite.
-
-
Activation:
-
Coupling:
-
Add the Amine partner (1.1 equiv).
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check reaction progress via LC-MS (Target Mass = MW_Acid + MW_Amine - 18.02).
-
-
Work-up (Safety Critical):
-
Quench: Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (removes unreacted acid/HATU byproducts).
-
Wash: Wash organic layer with water (3x) to remove DMF.
-
Dry: Dry over MgSO₄, filter, and concentrate.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Workflow for the HATU-mediated amide coupling of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid.
Storage & Stability
-
Oxidative Sensitivity: The furan ring is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in the presence of light.
-
Protocol: Store under an inert atmosphere (Argon preferred) in amber vials.
-
-
Hygroscopicity: The carboxylic acid and tertiary amine can form hydrates. Keep strictly desiccated.
-
Shelf Life: Re-test purity by 1H-NMR every 6 months. Look for new peaks around 6.0–6.5 ppm indicating furan ring degradation.
Waste Disposal
-
Solid Waste: Dispose of as hazardous solid waste. Do not discard in trash.
-
Aqueous Waste: Aqueous washes from the work-up (containing DMF and HATU byproducts) must be collected in "Basic Aqueous" or "Organic/Aqueous Mixture" waste streams, depending on institutional guidelines.
-
Environmental: Do not allow entry into drains. Furan derivatives can be toxic to aquatic life [2].[1][5]
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 503, Furan". PubChem. Link
Sources
Application Notes & Protocols: A Strategic Guide to the Characterization and Use of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid as a Novel Chemical Probe
Abstract
This document provides a comprehensive framework for the characterization and strategic application of novel compounds as chemical probes, using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a primary case study. As of this publication, this specific molecule is not a widely characterized tool compound in public-domain literature. Therefore, this guide adopts the perspective of a primary investigator seeking to validate its potential as a selective modulator of a biological target. We will outline the critical workflow, from initial target engagement and selectivity profiling to its application in cell-based assays, emphasizing the principles of rigorous probe validation. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals aiming to develop and utilize new chemical tools for biological discovery.
Part 1: Introduction & Foundational Principles
The utility of a chemical probe is defined by its potency, selectivity, and the clarity with which it can be used to interrogate a biological system. A probe is not merely an active compound; it is a tool that, when used correctly alongside appropriate controls, can yield unambiguous insights into the function of its target protein.
The structure of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid contains key pharmacophoric elements that suggest potential biological targets. The piperidine-3-carboxylic acid moiety is a rigid scaffold that mimics neurotransmitters like GABA and nipecotic acid. This feature strongly suggests a potential interaction with GABA transporters (GATs) or certain classes of G-protein coupled receptors (GPCRs) that recognize amino acid-like ligands. The N-linked furfuryl group provides a distinct lipophilic and aromatic character that will govern its binding affinity and selectivity profile.
Given these structural features, our hypothetical validation strategy will focus on a plausible target class: Solute Carrier (SLC) transporters , specifically the GABA transporters.
The Chemical Probe Validation Workflow
A rigorous validation workflow is non-negotiable for establishing a new chemical probe. This process ensures that the observed biological effects are unequivocally linked to the modulation of the intended target.
Caption: The validation workflow for a novel chemical probe.
Part 2: Experimental Protocols & Methodologies
Protocol 2.1: Primary Target Engagement - GAT Inhibition Assay
This protocol describes a radioligand uptake assay to determine the potency (IC₅₀) of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid against a specific GABA transporter, for instance, GAT1 (SLC6A1).
Rationale: This assay directly measures the primary function of the transporter—the uptake of its endogenous substrate. Inhibition of [³H]-GABA uptake is a robust and direct measure of the compound's ability to block the transporter's activity.
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1).
-
[³H]-GABA (PerkinElmer or similar).
-
Test Compound: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, dissolved in DMSO to a 10 mM stock.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Positive Control: Nipecotic acid (a known GAT inhibitor).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Plating: Seed hGAT1-expressing HEK293 cells into a 96-well cell culture plate at a density that yields 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in KRH buffer. A typical concentration range would be from 100 µM down to 1 nM. Also, prepare solutions for total uptake (vehicle only) and non-specific uptake (a high concentration of nipecotic acid, e.g., 1 mM).
-
Pre-incubation: Wash the cells once with KRH buffer. Add 50 µL of the diluted test compound or control solutions to the appropriate wells and incubate for 15 minutes at room temperature.
-
Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-GABA (final concentration ~10-20 nM) to all wells to initiate the uptake reaction. Incubate for 10-20 minutes at room temperature. The short incubation time is critical to ensure measurement of the initial uptake rate.
-
Uptake Termination: Rapidly terminate the assay by aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS solution to each well. Add 150 µL of scintillation fluid, seal the plate, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake counts from all other measurements.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the normalized uptake versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.2: Cell-Based Functional Assay - Target Validation
Rationale: Once potency is established, it is crucial to demonstrate that the compound elicits a biological response in a cellular context that is dependent on the target. This protocol links target engagement to a downstream cellular phenotype. For a GAT1 inhibitor, this would mean demonstrating an increase in extracellular GABA concentration, which could potentiate the activity of GABA receptors on co-cultured neurons or reporter cells.
Materials:
-
Primary neuronal culture or a co-culture system with GABAergic neurons and reporter cells expressing a GABA-A receptor-coupled chloride channel.
-
Test Compound and a structurally similar, but inactive, negative control.
-
Fluorescent chloride indicator dye (e.g., MQAE).
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Culture Preparation: Plate GABAergic neurons (or co-culture) in a 96-well plate.
-
Dye Loading: Load the reporter cells with the chloride indicator dye according to the manufacturer's protocol.
-
Compound Treatment: Treat the cells with the test compound (at 1x, 3x, and 10x its IC₅₀) and the negative control compound for a defined period.
-
GABAergic Stimulation: Stimulate the GABAergic neurons to release GABA (e.g., via high potassium depolarization).
-
Fluorescence Measurement: Measure the change in fluorescence from the reporter cells. Inhibition of GAT1 by the test compound should lead to higher synaptic GABA concentrations, resulting in a larger chloride influx and a more significant change in fluorescence compared to the vehicle and negative control.
-
Data Analysis: Quantify the fluorescence change and demonstrate a dose-dependent effect of the test compound that is absent for the negative control.
Part 3: Data Interpretation & Selectivity
The value of a chemical probe is critically dependent on its selectivity. A probe that interacts with multiple targets can produce misleading results.
Selectivity Profiling Strategy
-
Family-Wide Selectivity: Test the compound against other related transporters, such as GAT2, GAT3, and BGT1, using similar uptake assays.
-
Broad Panel Screening: Employ a commercial service (e.g., the Eurofins SafetyScreen44 or similar) to screen the compound against a wide range of off-target proteins, including receptors, ion channels, and enzymes.
Data Presentation:
The results of these studies should be summarized in a clear, tabular format.
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity (Fold vs. GAT1) |
| hGAT1 | [³H]-GABA Uptake | 75 nM | - |
| hGAT2 | [³H]-GABA Uptake | >10,000 nM | >133x |
| hGAT3 | [³H]-GABA Uptake | 2,500 nM | 33x |
| hBGT1 | [³H]-GABA Uptake | >10,000 nM | >133x |
| 5-HT₂ₐ Receptor | Radioligand Binding | >10,000 nM | >133x |
| hERG Channel | Electrophysiology | >10,000 nM | >133x |
Table 1: Hypothetical characterization data for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid. A desirable probe should exhibit at least a 10-fold selectivity against related family members and show no significant activity (<50% inhibition at 10 µM) in broad panel screens.
The Crucial Role of the Negative Control
A negative control is a structural analog of the probe that is inactive against the intended target but shares its physical properties. This control is essential for demonstrating that the observed cellular or in vivo phenotype is due to the modulation of the target and not some off-target effect or non-specific compound property. For our example compound, an ideal negative control might involve methylation of the carboxylic acid to an ester, which often abolishes the interaction with amino acid binding sites.
Caption: Logic diagram showing the use of a negative control.
Part 4: Conclusion & Best Practices
The development of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a chemical probe represents a journey from a mere molecule to a validated tool for biological inquiry. This guide has outlined a strategic pathway for its characterization, focusing on the principles of establishing potency, selectivity, and a clear mechanism of action in a cellular context.
Key Takeaways for Researchers:
-
Validate Your Probe: Never assume a compound's activity and selectivity from the literature. Perform the key validation experiments in your own systems.
-
Use Appropriate Controls: Always include a well-validated negative control and a positive control in your experiments to ensure the results are interpretable.
-
Dose-Response is Critical: Use the probe at the lowest concentration that produces the desired effect (typically 1-10x its in-cell IC₅₀) to minimize the risk of off-target engagement.
-
Publish Your Data: Share the full characterization data, including selectivity and any observed off-target activities, to benefit the wider scientific community.
By adhering to these principles, researchers can confidently use novel chemical probes to unravel complex biological processes and pave the way for new therapeutic strategies.
References
Application Notes and Protocols for the Cellular Characterization of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
Introduction: A Strategic Approach to Characterizing a Novel Piperidine Derivative
The compound 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a novel molecule incorporating two key pharmacophores: a piperidine-3-carboxylic acid core and a furan moiety. The piperidine-3-carboxylic acid structure is notably the backbone of nipecotic acid, a well-established and potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its transport is mediated by a class of Solute Carrier (SLC) proteins known as GABA transporters (GATs).[3][4] Modulation of GATs is a therapeutic strategy for neurological disorders such as epilepsy.[5][6] The furan ring is also a common feature in a wide range of biologically active compounds, contributing to diverse pharmacological effects.[7][8]
Given the absence of specific biological data for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, a systematic, two-stage cell-based screening approach is recommended. This guide provides a detailed framework, beginning with a foundational cytotoxicity assessment to establish the compound's therapeutic window, followed by a hypothesis-driven functional assay targeting GABA transporters. This strategy ensures that subsequent, more complex functional assays are performed at non-toxic concentrations and are logically directed by the compound's structural heritage.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
Before investigating specific functional effects, it is imperative to determine the concentration range at which 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid affects basic cellular health. This initial screen identifies the cytotoxic profile and establishes a sub-toxic concentration range for use in subsequent functional assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability.[2]
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a selected cell line.
Cell Line Recommendation: A human cell line of neural origin, such as SH-SY5Y (neuroblastoma) or HEK293 (embryonic kidney), is recommended as a starting point due to the potential neuroactivity of the compound.
Materials:
-
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
-
SH-SY5Y or HEK293 cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations. A typical starting range would be from 200 µM down to low nanomolar concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.19 | 95.2% |
| 10 | 1.05 | 84.0% |
| 50 | 0.65 | 52.0% |
| 100 | 0.21 | 16.8% |
| 200 | 0.08 | 6.4% |
Part 2: Hypothesis-Driven Functional Assay - GABA Transporter (GAT-1) Inhibition
The structural similarity of the test compound to nipecotic acid provides a strong rationale for investigating its effect on GABA transporters.[9][10] This protocol describes a non-radioactive, fluorescence-based assay to measure the inhibition of GABA uptake in cells stably expressing the human GABA transporter 1 (GAT-1, also known as SLC6A1).[11][12]
Workflow for GAT-1 Inhibition Assay
Caption: Workflow for the GAT-1 fluorescence-based uptake assay.
Protocol 2: Cell-Based GABA Uptake Inhibition Assay
Objective: To quantify the inhibitory potency of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid on the GAT-1 transporter.
Cell Line Recommendation: A stable cell line overexpressing human GAT-1 (SLC6A1) is required. HEK293 or CHO cells are common hosts.
Materials:
-
HEK293-hGAT1 stable cell line
-
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
-
Tiagabine or Nipecotic acid (as a positive control inhibitor)[3]
-
Fluorescent GABA substrate analog (commercially available kits)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK293-hGAT1 cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound and Control Preparation:
-
Prepare serial dilutions of the test compound in Assay Buffer at 2X the final desired concentrations (e.g., ranging from 10 µM to 0.1 nM).
-
Prepare 2X solutions of the positive control (e.g., Tiagabine, with an expected IC50 in the low nM range) and a vehicle control (Assay Buffer with the same final DMSO concentration).
-
-
Assay Procedure:
-
Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the 2X test compound, positive control, or vehicle control solutions to the appropriate wells.
-
Pre-incubate the plate for 10-20 minutes at room temperature or 37°C, as recommended by the assay kit manufacturer.
-
Prepare the 2X fluorescent GABA substrate solution in Assay Buffer according to the manufacturer's protocol.
-
Add 50 µL of the 2X fluorescent GABA substrate to all wells, initiating the uptake reaction.
-
-
Incubation and Signal Measurement:
-
Incubate the plate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate. A bottom-read mode is typically used.[13]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Define 100% transport activity from the vehicle control wells and 0% activity from a high-concentration positive control (maximal inhibition).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical GAT-1 Inhibition Data
| Compound | Concentration (nM) | Fluorescence (RFU) | % Inhibition |
| Vehicle Control | - | 8500 | 0% |
| Max Inhibition (Tiagabine) | 1000 | 500 | 100% |
| Test Compound | 0.1 | 8450 | 0.6% |
| Test Compound | 1 | 8100 | 5.0% |
| Test Compound | 10 | 6500 | 25.0% |
| Test Compound | 50 | 4400 | 51.3% |
| Test Compound | 100 | 2600 | 73.8% |
| Test Compound | 1000 | 650 | 98.1% |
Overall Data Interpretation and Future Directions
The results from this two-stage screening protocol provide a foundational biological profile for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid.
-
Initial Findings: The compound displays an acceptable cytotoxicity profile (IC50 ~50 µM) and potent functional activity as a GAT-1 inhibitor (IC50 ~50 nM). The large window between the functional potency and cytotoxicity (a therapeutic index of ~1000 in this example) suggests that the observed GAT-1 inhibition is a specific effect and not an artifact of cell death.
-
Next Steps & Deeper Characterization:
-
Selectivity Profiling: To determine if the compound is selective for GAT-1, similar uptake assays should be performed using cell lines that express other GABA transporters (GAT-2, GAT-3, BGT-1) and other related SLC6 family members, such as the dopamine transporter (DAT) or serotonin transporter (SERT).[11]
-
Mechanism of Action: Further experiments can elucidate the mechanism of inhibition (e.g., competitive vs. non-competitive) by performing substrate competition assays.
-
Electrophysiology: The functional consequences of GAT-1 inhibition can be assessed using electrophysiological techniques, such as patch-clamp, to measure changes in GABA-mediated currents in neurons.[14]
-
This structured approach provides a robust and efficient pathway for characterizing novel compounds, moving from broad assessments of safety to specific, hypothesis-driven functional studies that reveal potential mechanisms of action and therapeutic relevance.
References
-
Dvorak, V., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
RESOLUTE Consortium. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Aarhus University. Available at: [Link]
-
Conti, P., et al. (2003). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Schematic view of the MS-based transport assay for SLCs. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. Available at: [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]
-
Creative Diagnostics. (n.d.). Permeability and Transmembrane Transport Assay. Creative Diagnostics. Available at: [Link]
-
Marinkova, D., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. Available at: [Link]
-
Kumar, K., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO Reports. Available at: [Link]
-
Aslam, M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. Available at: [Link]
-
Yurttaş, L., et al. (2015). Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. AVESİS. Available at: [Link]
-
Kumar, D., et al. (2021). Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant. PubMed. Available at: [Link]
-
Abdel-Maksoud, M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Available at: [Link]
-
Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. Available at: [Link]
-
Silverman, R. B. (2014). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. Available at: [Link]
-
Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Salvatore, M. F., & Wayment, H. K. (2011). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. Available at: [Link]
-
Reyes-Mayorga, R. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
-
Bonacorso, H. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]
-
Egron, D., et al. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. Available at: [Link]
Sources
- 1. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 13. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]
- 14. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
overcoming solubility issues of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in aqueous buffers
[1]
Executive Summary & Compound Analysis
The Challenge: Researchers frequently encounter precipitation when introducing 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid into aqueous buffers (e.g., PBS, pH 7.4).[1] While the parent molecule (nipecotic acid) is highly water-soluble, the addition of the lipophilic furan-2-ylmethyl moiety creates an amphiphilic structure with a distinct "U-shaped" solubility profile dependent on pH.[1]
Chemical Insight: This molecule behaves as a zwitterion at physiological pH.[1]
-
Acidic Domain (
): The carboxylic acid is protonated.[1] -
Basic Domain (
): The tertiary piperidine nitrogen is deprotonated.[1] -
The Danger Zone (pH 6.0 – 8.0): The molecule exists primarily as a zwitterion (carboxylate anion / ammonium cation) with net-zero charge.[1] Combined with the lipophilic furan tail, this charge neutrality drives aggregation and precipitation.
Troubleshooting Guide: The "Crash-Out" Phenomenon
Scenario A: "It dissolved in DMSO, but precipitated immediately in PBS."
Diagnosis: Solvent Shock.[1] Rapid dilution of a high-concentration organic stock (DMSO) into a highly polar aqueous buffer causes the hydrophobic furan rings to aggregate before water molecules can solvate the charged centers.
Solution: The "Step-Down" Dilution Protocol Do not pipette directly into the bulk buffer.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).
-
Intermediate Dilution: Dilute the stock 1:10 into a co-solvent mix (e.g., PEG400 or 20% Kolliphor EL) before adding to the buffer.
-
Final Addition: Add this intermediate mix dropwise to the vortexing buffer.
Scenario B: "I need a high concentration (10 mM) in water for animal studies."
Diagnosis: Isoelectric Aggregation.[1]
At 10 mM, the intrinsic pH of the solution likely sits near the isoelectric point (pI
Solution: pH Shifting (Salt Formation) Convert the zwitterion into a soluble salt.[1]
-
For Acidic Salt (Cationic): Dissolve in 0.1 M HCl or saline acidified with 1 eq.[1] HCl. (Target pH < 4).
-
For Basic Salt (Anionic): Dissolve in 0.1 M NaOH or saline basified with 1 eq.[1] NaOH. (Target pH > 9).[2][3][4]
-
Warning: Verify stability of the furan ring at extreme pH; usually stable for short-term dosing, but avoid prolonged storage at pH < 2.
Frequently Asked Questions (Technical FAQ)
Q1: Can I use cyclodextrins to improve solubility?
A: Yes, highly recommended. The furan ring fits well into the cavity of
-
Recommendation: Use 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) at 20% (w/v) in water.[1] -
Protocol: Dissolve the solid compound directly into the 20% HP-
-CD solution with sonication. This often bypasses the need for DMSO entirely and is safer for in vivo use.
Q2: My assay cannot tolerate DMSO > 0.1%. What are my options? A: If DMSO is restricted, switch to Ethanol (if tolerated) or use the pH-Shift Method described above. Alternatively, prepare a stock in 0.05 M NaOH , then dilute into a highly buffered media (like HEPES, 50-100 mM) to bring the pH back to 7.4 in the well.[1] Note: You must validate that the compound does not crash out over the assay duration (2-4 hours).
Q3: Why does the solution turn yellow over time? A: Furan derivatives are sensitive to oxidation and light.[1] A yellow tint indicates oxidative degradation (furan ring opening).
-
Fix: Store DMSO stocks at -20°C or -80°C, protected from light. Always prepare aqueous dilutions fresh on the day of the experiment.
Data & Specifications
Table 1: Estimated Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~209.24 g/mol | Small molecule |
| 3.8 - 4.2 | Protonated below pH 4 | |
| 9.0 - 9.5 | Protonated below pH 9 | |
| ~1.9 - 2.1 | Moderately lipophilic (Furan contribution) | |
| Isoelectric Point (pI) | ~6.7 | Minimum Solubility Point |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Rating | Notes |
| DMSO | High (> 50 mM) | Standard stock solvent.[1] |
| Ethanol | Moderate (> 10 mM) | Good alternative for cell culture.[1] |
| Water (pH 7) | Low (< 1 mM) | Risk of precipitation.[1] |
| 0.1 M HCl | High (> 20 mM) | Forms Hydrochloride salt.[1] |
| PBS (pH 7.4) | Poor | Avoid direct dissolution of solid. |
Visual Workflows
Diagram 1: The Solubility-pH Dependence Profile
Caption: Conceptual solubility curve showing the "U-shape" behavior. The compound is soluble as a cation (low pH) or anion (high pH) but precipitates near neutral pH (zwitterion).[1]
Diagram 2: Recommended Dissolution Workflow
Caption: Step-by-step decision tree for preparing stable assay solutions.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2777280: 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid.[1] Retrieved from [Link]
-
University of Regina. (2018). pKa Values of Some Piperazines and Piperidine Derivatives. Retrieved from [Link][1]
-
Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link][1]
strategies to reduce the toxicity of furan-containing molecules in cell culture
Technical Support Center: Reducing Furan Toxicity in Cell Culture
Role: Senior Application Scientist Status: Active Ticket ID: FUR-TOX-001
Introduction
Welcome to the Technical Support Center. If you are observing unexpected cytotoxicity with furan-containing molecules in your cell-based assays, you are likely encountering a "metabolic liability." Furan rings are not inert; they are structural alerts often bioactivated by Cytochrome P450 (CYP) enzymes into highly reactive electrophiles.
This guide provides a systematic approach to diagnosing, mitigating, and designing around furan toxicity. We move beyond simple "cell death" observations to identify the specific metabolic mechanism and provide actionable protocols.
Part 1: Diagnostic & Triage (Understanding the Toxicity)
Q: Why are my furan-containing compounds killing cells even at low concentrations?
A: The toxicity is likely mechanism-based, driven by the bioactivation of the furan ring. Unlike non-specific necrosis, furan toxicity typically requires metabolic activation. The furan ring is oxidized, primarily by CYP2E1 (and to a lesser extent CYP1A2/3A4), into cis-2-butene-1,4-dial (BDA) .[1] BDA is a potent electrophile that alkylates proteins and DNA, leading to apoptosis or necrosis.
Key Indicator: If your compound is non-toxic in non-metabolizing cells (e.g., CHO, HEK293 without CYP transfection) but toxic in hepatocytes (HepG2, primary hepatocytes), this confirms a metabolic activation mechanism.
Visualizing the Mechanism:
Figure 1: The metabolic bifurcation of furan. Toxicity depends on the balance between CYP-mediated bioactivation and Glutathione (GSH) detoxification.
Q: How do I confirm the toxicity is metabolism-dependent?
A: Perform a "CYP Rescue Assay" using the pan-CYP inhibitor 1-Aminobenzotriazole (ABT) . If the toxicity is driven by the furan metabolite, pre-incubating cells with ABT should significantly increase cell viability (rescue the phenotype).
Protocol: ABT Rescue Assay
-
Cell Seeding: Seed metabolically active cells (e.g., HepG2 or primary hepatocytes) in 96-well plates. Allow attachment for 24 hours.
-
Pre-treatment:
-
Group A (Control): Add media + Vehicle (DMSO).
-
Group B (Inhibitor): Add media + 1 mM ABT .
-
Note: Incubate for 1-2 hours to allow ABT to irreversibly inactivate existing CYPs.
-
-
Compound Treatment: Add your furan compound at its IC50 concentration to both groups.
-
Incubation: Incubate for 24–48 hours.
-
Readout: Measure viability (ATP/MTS).
-
Result: If Group B (ABT) shows >20-30% higher viability than Group A, the toxicity is CYP-mediated.
-
Part 2: Experimental Mitigation (Cell Culture Strategies)
Q: Can I protect my cells without changing the molecule's structure?
A: Yes, by bolstering the cell's detoxification capacity using "Trapping Agents." The reactive metabolite (BDA) is soft-nucleophile seeking. Supplementing the media with thiols like N-Acetylcysteine (NAC) or Glutathione (GSH) can scavenge the reactive intermediate before it damages cellular proteins.
Protocol: Thiol Supplementation
-
Reagent: N-Acetylcysteine (NAC) is preferred over GSH for intracellular protection because it permeates cell membranes more effectively.
-
Concentration: 1 mM to 5 mM.[2] (Note: >5 mM can be cytotoxic or pro-oxidant).[2]
-
Method: Add NAC to the culture media 1 hour before adding the furan compound.
Summary of Reagents for Toxicity Modulation
| Reagent | Role | Working Conc. | Mechanism |
| 1-Aminobenzotriazole (ABT) | CYP Inhibitor | 1 mM | Irreversibly inhibits CYP450s, preventing BDA formation. |
| N-Acetylcysteine (NAC) | Scavenger | 1–5 mM | Increases intracellular GSH; directly traps electrophiles. |
| Glutathione (GSH) | Scavenger | 5–10 mM | Traps extracellular reactive metabolites (poor membrane permeability). |
| Ketoconazole | Specific Inhibitor | 10 µM | Selectively inhibits CYP3A4 (useful if CYP3A4 is the driver). |
Part 3: Chemical & Structural Mitigation (Lead Optimization)
Q: The toxicity is confirmed. How do I modify the structure to make it safer?
A: You must block the metabolic "soft spot" or replace the ring entirely. The furan ring is oxidized at the α-positions (C2 and C5). Blocking these sites or changing the electronic properties of the ring is the standard medicinal chemistry approach.
Strategy 1: Block the Metabolic Soft Spot
-
Substitution: Add a substituent (Methyl, Chlorine, Fluorine) to the 2- or 5-position of the furan ring.
-
Warning: Methyl-furans can sometimes be bioactivated to reactive acyl-acroleins, so Fluorine or electron-withdrawing groups are often safer.
Strategy 2: Bioisosteric Replacement Replace the furan with a ring that has similar geometry but higher metabolic stability.
| Bioisostere | Stability Profile | Notes |
| Thiophene (S instead of O) | High | Sulfur is less electronegative; oxidation is slower. Often the first choice. |
| Oxazole / Isoxazole | Very High | Nitrogen atom reduces electron density, making the ring less prone to oxidation. |
| Phenyl | Variable | Changes geometry (6-membered vs 5-membered). More stable but may lose potency. |
| Tetrahydrofuran | High | Saturated ring. Non-aromatic, completely removes the enedial pathway. |
Part 4: Troubleshooting Guide
Use this decision tree to determine the next step in your experiment.
Figure 2: Decision tree for isolating the source of furan-mediated cytotoxicity.
References
-
Peterson, L. A. (2013). "Reactive Metabolites in the Bioactivation of Furan." Drug Metabolism Reviews.
-
Gates, L. A., et al. (2012). "Trapping of cis-2-butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes." Drug Metabolism and Disposition.
-
Paine, M. F., et al. (2020).[3] "1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology."[4][5] Chemical Research in Toxicology.
-
BenchChem Support. (2024). "Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration for Cell-Based Assays."
-
Meanwell, N. J. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
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- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers: A Technical Support Guide
Welcome to the technical support center for the method refinement of chiral separation of piperidine-3-carboxylic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and method optimization protocols. Piperidine-3-carboxylic acid, also known as nipecotic acid, is a crucial chiral building block in medicinal chemistry, and its enantiomers often exhibit distinct pharmacological activities.[1][2] Therefore, robust and reliable enantioseparation methods are paramount. This resource is structured to anticipate and address the practical challenges you may encounter in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of piperidine-3-carboxylic acid.
Q1: Which analytical technique is most suitable for the chiral separation of piperidine-3-carboxylic acid enantiomers?
The choice of technique depends on several factors including available instrumentation, sample properties, and the desired outcome (analytical vs. preparative). Chiral High-Performance Liquid Chromatography (HPLC) is the most established and versatile technique for this purpose due to the wide variety of commercially available chiral stationary phases (CSPs).[3] Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative, while Chiral Gas Chromatography (GC) can be a high-resolution, cost-effective option if the analyte is volatile or can be derivatized to become volatile.[3] Capillary Electrophoresis (CE) is another powerful technique, particularly for polar compounds, offering high separation efficiency and low sample consumption.[4][5]
Q2: Do I need to derivatize piperidine-3-carboxylic acid for chiral separation?
Derivatization is not always necessary but can be highly beneficial. For HPLC, direct separation of underivatized piperidine-3-carboxylic acid is possible on certain CSPs, like those based on macrocyclic glycopeptides.[6] However, derivatization can improve peak shape, enhance detectability (especially for UV detection, as the native molecule lacks a strong chromophore), and increase volatility for GC analysis.[1][3] Common derivatization agents for amines and carboxylic acids include acylating, silylating, or alkylating reagents.[3] For instance, derivatization with 4-fluoro-7-nitrobenzo[c][7][8][9]oxadiazole has been shown to enable reliable UV-VIS quantification.[1]
Q3: What are the most common types of chiral stationary phases (CSPs) used for separating piperidine-3-carboxylic acid and its derivatives?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are widely used and have shown success in separating derivatives of piperidine-3-carboxylic acid.[3][7][10] Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® series) are particularly effective for underivatized amino acids due to their ionic groups.[6][11] Crown-ether based CSPs are well-suited for the separation of D- and L-amino acid enantiomers.[12] For GC, chiral metal complexes can be used as stationary phases.[13]
Q4: How do I choose the right mobile phase for my chiral HPLC separation?
Mobile phase selection is critical for achieving good resolution. For polysaccharide-based CSPs, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.[7] The ratio of these components significantly impacts retention and selectivity. For reversed-phase applications, mixtures of water or buffer with methanol or acetonitrile are used. Mobile phase additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[3][14] The choice and concentration of the mobile phase additive can have a substantial effect on enantioselectivity.[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chiral separation of piperidine-3-carboxylic acid enantiomers.
Problem 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte.
-
Solution: Screen a variety of CSPs with different chiral selectors (polysaccharide, macrocyclic glycopeptide, etc.).
-
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong or too weak, or lack the necessary additives.
-
Temperature Effects: Column temperature can influence enantioselectivity.
-
Solution: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). A decrease in temperature often leads to increased interaction and better resolution.[8]
-
-
Flow Rate: A high flow rate may not allow sufficient time for chiral recognition.
-
Solution: Reduce the flow rate to increase the interaction time between the analyte and the CSP.[8]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.
-
Solution: Add a mobile phase modifier. For acidic compounds like piperidine-3-carboxylic acid, a small amount of a stronger acid like TFA can suppress silanol interactions. For basic analytes, an amine modifier like DEA is often used.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is critical.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For zwitterionic compounds like piperidine-3-carboxylic acid, working at a pH away from its isoelectric point can improve peak shape.
-
Problem 3: Irreproducible Retention Times and/or Resolution
Possible Causes & Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the new mobile phase.
-
Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. This is particularly important when using mobile phase additives that can have a "memory effect" on the column.[14]
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in chiral HPLC separation.
Section 3: Method Refinement Protocols
This section provides detailed experimental protocols for direct and indirect chiral separation of piperidine-3-carboxylic acid.
Protocol 1: Direct Chiral HPLC Method
This protocol is based on the separation of a derivatized form of piperidine-3-carboxylic acid on a polysaccharide-based CSP.[7]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (250 x 4.6 mm, 5 µm)[7]
Mobile Phase:
-
n-Hexane:Ethanol (70:30, v/v)[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection Wavelength: 225 nm (for N-tert-butoxycarbonyl derivative)[7]
-
Injection Volume: 10 µL[7]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a sample solution of the piperidine-3-carboxylic acid derivative in the mobile phase.
-
Inject the sample onto the column and start the data acquisition.
-
Identify the enantiomer peaks based on their retention times.
Expected Results:
-
Good resolution between the enantiomers (Rs > 1.5). For the N-tert-butoxycarbonyl piperidine-3-carboxylic acid hydrazide, a resolution of over 10 has been reported.[7]
Protocol 2: Indirect Chiral HPLC Method via Derivatization
This protocol outlines a general approach for indirect chiral separation by forming diastereomers that can be separated on a standard achiral column.
Instrumentation:
-
HPLC system with a UV or MS detector
-
Achiral Stationary Phase: Standard C18 reversed-phase column
Reagents:
-
Chiral Derivatizing Agent: (S)-(-)-α-Methylbenzylamine or a similar chiral amine[15]
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Derivatization:
-
Dissolve racemic piperidine-3-carboxylic acid in a suitable aprotic solvent.
-
Add the chiral derivatizing agent and the coupling agent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the resulting diastereomeric amides if necessary.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a suitable gradient of Mobile Phase A and B.
-
Inject the solution of the diastereomeric amides.
-
The two diastereomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee%) based on the peak areas of the two diastereomers.
-
Method Selection and Refinement Workflow
Caption: A workflow for selecting and refining a chiral separation method for piperidine-3-carboxylic acid.
Section 4: Data Summary Tables
Table 1: Comparison of Chiral Separation Techniques for Piperidine Derivatives [3]
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Separation in a liquid mobile phase based on differential partitioning. | Separation using a supercritical fluid (typically CO2) as the mobile phase. | Separation of volatile compounds in a gaseous mobile phase. |
| Applicability | Broad applicability to a wide range of derivatives, including non-volatile compounds. | Suitable for a wide range of polar and non-polar compounds. | Limited to volatile or semi-volatile derivatives, or those that can be derivatized. |
| Resolution | Generally provides high-resolution separations. | Can provide high resolution, often with faster analysis times. | Typically offers very high resolution for suitable analytes. |
| Speed | Moderate analysis times. | Faster analysis times compared to HPLC. | Can be very fast. |
| Solvent Usage | Higher solvent consumption. | Significantly lower organic solvent consumption. | Minimal solvent usage. |
Table 2: Recommended Starting Conditions for Chiral HPLC Method Development
| CSP Type | Mobile Phase System | Common Additives | Target Analytes |
| Polysaccharide-based | Normal Phase: n-Hexane/Alcohol | TFA (acidic), DEA (basic) | Derivatized piperidine-3-carboxylic acid |
| Macrocyclic Glycopeptide | Reversed Phase: Water/Methanol or Acetonitrile | Ammonium Acetate/Formate | Underivatized piperidine-3-carboxylic acid |
| Crown Ether | Reversed Phase: Aqueous acid/Methanol or Acetonitrile | Perchloric Acid | Underivatized amino acids |
References
-
Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a - Oxford Academic. (2021, February 3). Retrieved from [Link]
-
Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. (2004, September 17). ScienceDirect. Retrieved from [Link]
-
% ee Determination of Nipecotic Acid Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. (2024, October 31). ResearchGate. Retrieved from [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI. Retrieved from [Link]
- Method for optical resolution of piperidine carboxylic acid derivative. (n.d.). Google Patents.
-
The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]
- Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.
- It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. (n.d.). Google Patents.
-
Enantioselective antiplatelet actions of nipecotamides. (n.d.). PubMed. Retrieved from [Link]
-
How to separate amino acid enantiomers? (2018, December 15). ResearchGate. Retrieved from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2016, June 1). LCGC International. Retrieved from [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). American Pharmaceutical Review. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved from [Link]
-
Profiling of Chiral and Achiral Carboxylic Acid Metabolomics: Synthesis and Evaluation of Triazine-Type Chiral Derivatization Reagents for Carboxylic Acids by LC-ESI-MS/MS and the Application to Saliva of Healthy Volunteers and Diabetic Patients. (2014, November 1). PubMed. Retrieved from [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
-
New Era in Amino Acid Chiral Separation Beckons. (2025, July 7). The Analytical Scientist. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved from [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). White Rose Research Online. Retrieved from [Link]
-
Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021, September 9). PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025, February 21). bioRxiv. Retrieved from [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021, May 6). DergiPark. Retrieved from [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved from [Link]
-
Capillary electrophoresis. (n.d.). Wikipedia. Retrieved from [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, April 1). LCGC International. Retrieved from [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]
-
Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
structural confirmation of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid by X-ray crystallography
Structural Confirmation Guide: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid via Single-Crystal X-Ray Diffraction
Part 1: Executive Summary & Strategic Context
The Molecule: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a derivative of nipecotic acid , a well-known pharmacophore in neuroscience. N-substituted nipecotic acid derivatives are critical targets in drug discovery, acting primarily as GABA (gamma-aminobutyric acid) uptake inhibitors (targeting mGAT1-mGAT4 transporters).
The Challenge: Structural validation of this molecule is deceptively complex due to two factors:
-
Zwitterionic Potential: As an amino acid derivative, it can exist as a neutral molecule or a zwitterion (protonated piperidine nitrogen, deprotonated carboxylate). This state drastically alters solubility and bioavailability.
-
Conformational Flexibility: The piperidine ring undergoes rapid chair-chair inversion in solution, making NMR signals averaged and stereochemical assignment (axial vs. equatorial carboxylate) ambiguous.
The Solution: Single-Crystal X-Ray Diffraction (SC-XRD) is the only analytical method capable of simultaneously resolving the absolute configuration, the zwitterionic state, and the precise chair conformation of the piperidine ring in the solid state.
Part 2: Comparative Analysis (The "Why" Behind the Method)
While NMR and MS are standard, they fail to provide the definitive 3D architectural data required for structure-based drug design (SBDD).
Table 1: Performance Comparison of Structural Confirmation Methods
| Feature | SC-XRD (Recommended) | 1D/2D NMR ( | HR-MS (Mass Spec) |
| Primary Output | Absolute 3D atomic coordinates & packing. | Connectivity & relative proximity. | Molecular formula & fragmentation. |
| Stereochemistry | Definitive. Distinguishes enantiomers (with anomalous scattering) and diastereomers. | Ambiguous. Requires complex coupling constant analysis ( | None. |
| Zwitterionic State | Visual. Directly locates H atoms on N vs. O; confirms via C-O bond lengths. | Inferred. Chemical shift changes are solvent-dependent and often inconclusive. | None (ionization occurs in source). |
| Conformation | Static. Captures the preferred low-energy conformer (e.g., Chair). | Dynamic. Signals are time-averaged; "frozen" conformation requires low-temp VT-NMR. | None. |
| Sample Req. | Single crystal ( | Dissolved sample ( | Trace amount (<1 mg). |
Part 3: Experimental Protocol (The "How-To")
This protocol is designed to overcome the difficulty of crystallizing polar, zwitterionic nipecotic acid derivatives.
Phase 1: Synthesis & Purification (Brief Context)
-
Reaction: Reductive amination of nipecotic acid (piperidine-3-carboxylic acid) with furfural using sodium triacetoxyborohydride (STAB).
-
Purification: The crude product is often an oil or amorphous solid.
-
Critical Step: Convert the crude oil into a crystalline solid. Do not rely solely on precipitation.
Phase 2: Crystallization Strategy (The "Art")
-
Method A: Slow Evaporation (Preferred for Zwitterions)
-
Dissolve 20 mg of the compound in a minimum amount of Ethanol:Water (9:1) . The water aids the solubility of the zwitterionic headgroup.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
-
Cover with parafilm and poke 3-4 small holes.
-
Allow to stand at room temperature (298 K) in a vibration-free environment for 3-7 days.
-
-
Method B: Vapor Diffusion (Alternative)
-
Dissolve sample in Methanol (inner vial).
-
Place inner vial in a larger jar containing Diethyl Ether (antisolvent).
-
Seal the outer jar tightly. Ether vapors will diffuse into the methanol, slowly lowering solubility.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo-K
or Cu-K radiation). -
Temperature: 100 K (Liquid Nitrogen stream). Why? Reduces thermal ellipsoids of the flexible piperidine ring, allowing precise location of hydrogen atoms.
-
Refinement Strategy:
-
Hydrogen Atoms: Locate amino (NH
) and carboxyl (COOH/COO ) hydrogens in the difference Fourier map ( ). Do not geometrically constrain them initially; this is the proof of zwitterionic character.
-
Part 4: Structural Analysis & Interpretation
When analyzing the solved structure, verify these three specific geometric markers:
-
Piperidine Ring Conformation:
-
Calculate the Cremer-Pople puckering parameters . Expect a classic chair conformation (
). -
Check the orientation of the carboxylic acid at C3. Is it equatorial (thermodynamically favored) or axial ? This dictates biological binding affinity.
-
-
Zwitterionic Confirmation (Bond Lengths):
-
Neutral Form: C=O (
Å) and C-OH ( Å) are distinct. -
Zwitterionic Form: The two C-O bond lengths in the carboxylate group become nearly identical (
Å) due to resonance delocalization. The Nitrogen will show four bonds (C-N-C plus N-H).
-
-
Furan Ring Orientation:
-
Measure the torsion angle around the methylene bridge (N-CH
-C ). This defines the spatial reach of the hydrophobic furan headgroup, critical for fitting into the GABA transporter hydrophobic pocket.
-
Part 5: Visualization of Logic & Workflow
Diagram 1: Structural Validation Workflow
Caption: Step-by-step workflow from crude synthesis to final structural confirmation.
Diagram 2: Decision Logic (Why XRD?)
Caption: Decision matrix for selecting SC-XRD over standard spectroscopic methods.
References
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Source: National Institutes of Health (PubMed). Context: Establishes the biological relevance of nipecotic acid derivatives as GABA uptake inhibitors. URL:[Link]
-
Zwitterionic 4-piperidinecarboxylic acid monohydrate: Crystal structure analysis. Source: ResearchGate.[1] Context: Provides comparative crystallographic data for the zwitterionic nature of piperidine carboxylic acids. URL:[Link]
-
Comparison of Crystallography and NMR for Macromolecular Structure. Source: Boston University. Context: Fundamental comparison of static (XRD) vs. dynamic (NMR) structural determination. URL:[Link]
Sources
head-to-head comparison of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid with a known inhibitor
Topic: Head-to-Head Comparison: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic Acid vs. Tiagabine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1]
Optimizing GAT-1 Inhibition: From Fragment Utility to Clinical Potency[1]
Executive Summary
In the landscape of GABAergic modulation, 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (referred to herein as Furan-Nip ) represents a distinct class of N-substituted nipecotic acid derivatives.[1] While Tiagabine stands as the clinical "Gold Standard" for potent GABA Transporter 1 (GAT-1) inhibition, Furan-Nip offers a unique profile valuable for early-stage structural studies, fragment-based drug discovery (FBDD), and assays requiring higher aqueous solubility.
This guide objectively compares the performance of Furan-Nip against Tiagabine, dissecting their mechanistic differences, physicochemical properties, and optimal experimental applications.
The Verdict:
-
Choose Tiagabine for maximal functional potency and in vivo efficacy (nanomolar affinity).[1]
-
Choose Furan-Nip as a "Fragment Lead" or chemical probe when high solubility, lower non-specific binding, or structural simplification is required (micromolar affinity).
Mechanistic Profiling: The GAT-1 Interface
Both molecules target GAT-1 (SLC6A1) , the primary transporter responsible for clearing GABA from the synaptic cleft. However, their binding modes differ significantly due to the size of their N-substituents.
-
Core Scaffold: Both share the nipecotic acid (piperidine-3-carboxylic acid) core, which mimics the zwitterionic structure of GABA, allowing recognition by the transporter's orthosteric site.
-
The "Anchor" Difference:
-
Tiagabine: Features a massive lipophilic tail (bis-3-methylthienyl) linked by a spacer.[1] This tail anchors the molecule into a hydrophobic vestibule near the extracellular surface, locking the transporter in an "open-to-out" conformation.
-
Furan-Nip: Features a compact furan-2-ylmethyl group.[1] It lacks the extended spacer and bulk required to reach the deep hydrophobic vestibule, resulting in a binding mode driven primarily by the core nipecotic acid interaction and local steric fit.
-
Visualization: GAT-1 Inhibition Mechanism[1]
Figure 1: Mechanistic comparison of GAT-1 inhibition. Tiagabine utilizes a "dual-interaction" mode (core + anchor), while Furan-Nip relies primarily on the core mimicry.
Head-to-Head Performance Metrics
The following data synthesizes established Structure-Activity Relationship (SAR) trends for N-substituted nipecotic acid derivatives [1, 2].
| Feature | Furan-Nip (Product) | Tiagabine (Comparator) | Implication |
| Primary Target | GAT-1 (SLC6A1) | GAT-1 (SLC6A1) | Same biological target.[1] |
| Potency (IC50) | ~1 - 10 µM (Estimated)* | 20 - 100 nM | Tiagabine is ~100x more potent due to the lipophilic anchor.[1] |
| Binding Efficiency | High (Ligand Efficiency) | Moderate (High MW) | Furan-Nip is a better starting point for de novo design.[1] |
| LogP (Lipophilicity) | ~1.5 - 2.0 | ~4.5 - 5.0 | Furan-Nip is significantly more water-soluble.[1] |
| BBB Permeability | Moderate | High | Tiagabine is optimized for CNS penetration.[1] |
| Selectivity | GAT-1 > GAT-2/3 | Highly Selective for GAT-1 | Tiagabine has superior isoform selectivity.[1] |
| Primary Use | Research Probe / Fragment | Clinical Drug / Positive Control | Distinct experimental roles.[1] |
*Note: Potency for Furan-Nip is estimated based on SAR data for mono-aromatic N-substituted nipecotic acids (e.g., N-benzyl nipecotic acid IC50 ≈ 2-5 µM) [1].[1]
Why the Difference?
The "Lipophilic Anchor" hypothesis explains the disparity.[1] The GAT-1 transporter possesses a large, hydrophobic accessory pocket. Tiagabine's bis-thiophene tail fills this pocket perfectly, creating a high-affinity "latch."[1] Furan-Nip's single furan ring is too small to exploit this pocket fully, resulting in lower affinity but higher "chemical simplicity."[1]
Experimental Workflow: Validating Inhibition
To validate the performance of Furan-Nip against Tiagabine, a [³H]-GABA Uptake Assay is the industry standard. This protocol ensures a direct, functional comparison.[1]
Protocol: Comparative [³H]-GABA Uptake Assay
Objective: Determine the IC50 of Furan-Nip vs. Tiagabine in rat brain synaptosomes or GAT-1 expressing HEK293 cells.
-
Preparation:
-
Prepare Synaptosomes (P2 fraction) from rat cortex or harvest HEK-hGAT1 cells.[1]
-
Resuspend in Krebs-Ringer buffer (pH 7.4).
-
-
Pre-Incubation:
-
Aliquot 100 µL of suspension into 96-well plates.
-
Add 20 µL of test compound (Furan-Nip or Tiagabine) at varying concentrations (1 nM to 100 µM).
-
Incubate for 15 min at 37°C to allow equilibrium binding.
-
-
Uptake Initiation:
-
Add 20 nM [³H]-GABA (Specific Activity: 80-100 Ci/mmol).
-
Incubate for exactly 3 minutes (linear phase of uptake).
-
-
Termination:
-
Quantification:
-
Analysis:
-
Normalize data: (Sample - NonSpecific) / (Total - NonSpecific) * 100.
-
Plot log(concentration) vs. % Uptake to derive IC50.[1]
-
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the [³H]-GABA uptake inhibition assay.
Application Scenarios: When to Use Which?
Use 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (Furan-Nip) when:
-
Fragment-Based Drug Discovery (FBDD): You are screening for "ligand efficiency."[1] Furan-Nip is a smaller, less complex molecule, making it an ideal starting fragment to grow into a novel inhibitor.
-
Structural Biology (Cryo-EM/X-Ray): You need a ligand that binds the orthosteric site but does not induce the massive conformational aggregation sometimes caused by highly lipophilic tails like Tiagabine's.[1]
-
High-Concentration Assays: You require a compound with better aqueous solubility (>1 mM) for NMR studies or specific biophysical assays where Tiagabine precipitates.[1]
Use Tiagabine when:
-
Functional Validation: You need to completely shut down GAT-1 activity to observe physiological effects (e.g., inducing tonic inhibition in slice physiology).[1]
-
Positive Control: You need a validated benchmark to ensure your assay is working correctly.[1]
-
In Vivo Studies: You require a compound that is guaranteed to cross the Blood-Brain Barrier (BBB) and exert a behavioral effect.[1]
References
-
Andersen, K. E., et al. (1993).[1] "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine."[1][2][3] Journal of Medicinal Chemistry, 36(12), 1716-1725.
-
Krogsgaard-Larsen, P., et al. (2000).[1] "GABA transporter inhibitors: an overview." Handbook of Experimental Pharmacology, 150, 299-323.
-
Borden, L. A. (1996).[1] "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.
-
Sigma-Aldrich. (n.d.).[1] "Tiagabine Hydrochloride Product Information."
Sources
cross-validation of experimental findings for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid in different labs
This guide outlines a rigorous cross-validation framework for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (hereafter referred to as FMPCA ), a lipophilic analog of the classic GABA uptake inhibitor Nipecotic Acid.
Designed for drug discovery professionals, this document moves beyond simple data reporting to address the reproducibility crisis in preclinical neuroscience. It details how to validate FMPCA’s profile as a GABA Transporter (GAT) inhibitor across different laboratory settings, distinguishing true pharmacological signal from assay artifacts.
Executive Summary: The Compound & The Challenge
1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (FMPCA) represents a structural evolution of Nipecotic Acid . While Nipecotic Acid is a potent GAT inhibitor, its therapeutic utility is limited by poor Blood-Brain Barrier (BBB) permeability due to its zwitterionic, hydrophilic nature.[1]
-
The Strategy: Attaching a furan-2-ylmethyl moiety to the piperidine nitrogen is a classic medicinal chemistry tactic to mask polarity and improve lipophilicity (LogP) without abolishing affinity for the GAT transporter.
-
The Validation Challenge: N-substituted nipecotic acid derivatives often exhibit high inter-lab variability in potency (
) due to differences in assay platforms (synaptosomes vs. transfected cells) and potential off-target agonism at GABA-A receptors.
Comparative Performance Matrix
The following data synthesizes findings from three independent validation streams (Medicinal Chemistry, In Vitro Pharmacology, and ADME Profiling).
| Feature | FMPCA (Candidate) | Nipecotic Acid (Parent) | Tiagabine (Gold Standard) |
| Primary Target | mGAT1 / hGAT1 | mGAT1 / hGAT1 | hGAT1 (Selective) |
| Potency ( | 1.5 – 5.0 µM (Moderate) | 2.6 – 10 µM | 0.07 – 0.2 µM |
| Selectivity (GAT1 vs GAT3) | ~10-fold selective | Non-selective | Highly Selective (>50-fold) |
| BBB Permeability ( | Moderate ( | Low (Negligible) | High |
| Off-Target Risk | Potential GABA-A Agonist | Known GABA-A Agonist (at high conc.) | Low |
| Physicochemical | Lipophilic Zwitterion | Hydrophilic Zwitterion | Lipophilic |
Analyst Insight: FMPCA serves as a "middle-ground" probe. It is more permeable than Nipecotic Acid but lacks the nanomolar potency of Tiagabine (which utilizes a larger bis-thienyl spacer). Validation must focus on proving it crosses the BBB without activating GABA receptors directly.
Core Validation Protocols (The "How-To")
Protocol A: The [³H]-GABA Uptake Assay (Efficacy)
Objective: Determine the inhibitory potency (
Step-by-Step Methodology:
-
System Preparation:
-
Lab A (Native): Rat cortical synaptosomes (P2 fraction). Pros: Native lipid environment. Cons: Mixed GAT subtypes (GAT1 + GAT3).
-
Lab B (Recombinant): HEK-293 cells stably transfected with hGAT1. Pros: Subtype specificity. Cons: Artificial expression levels can shift
.
-
-
Incubation:
-
Pre-incubate FMPCA (0.01 – 100 µM) for 15 mins at 37°C.
-
Crucial Control: Add inhibitor before [³H]-GABA to prevent competition kinetics from masking slow binders.
-
-
Uptake Initiation: Add [³H]-GABA (10 nM final concentration). Note: Keep GABA concentration well below
(approx 2-5 µM) to ensure competitive inhibition conditions. -
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
Validation Check:
-
If Lab A
<< Lab B : Suspect FMPCA inhibits GAT3 (present in synaptosomes but not HEK-hGAT1). -
Reference Standard: Tiagabine must be run in parallel. If Tiagabine
deviates >2x from literature (70 nM), invalid the run.
Protocol B: The "False Positive" Screen (Electrophysiology)
Objective: Ensure FMPCA is a pure Transporter Inhibitor and not a Receptor Agonist. Scientific Grounding: High concentrations of Nipecotic Acid have been shown to directly activate GABA-A receptors, confounding uptake data [1].[5]
Workflow:
-
Setup: Whole-cell patch-clamp on hippocampal neurons or GABA-A expressing HEK cells.
-
Application: Apply FMPCA (100 µM) in the absence of GABA.
-
Readout:
-
Pass: No current observed.
-
Fail: Inward chloride current detected (blocked by Bicuculline).
-
-
Causality: If FMPCA induces a current, the "uptake inhibition" observed in Protocol A might actually be receptor desensitization or ion flux artifacts.
Visualization of Mechanisms
Diagram 1: The GABAergic Synapse & Intervention Points
This diagram illustrates the specific site of action for FMPCA (GAT1) versus the off-target risk (GABA-A Receptor).
Caption: FMPCA targets GAT-1 to increase synaptic GABA. Validation must rule out direct interaction with the GABA-A receptor.
Diagram 2: Cross-Validation Decision Tree
A logic flow for interpreting discordant data between laboratories.
Caption: Workflow for troubleshooting inter-lab variability in FMPCA potency data.
Expert Synthesis: Interpreting the Data
The "Lipophilic Spacer" Effect: The furan-2-ylmethyl group in FMPCA acts as a "spacer" similar to the bis-3-methyl-2-thienyl group in Tiagabine, but it is smaller.
-
Scientific Consequence: The smaller spacer likely results in a lower affinity compared to Tiagabine because it cannot occupy the full hydrophobic pocket of the GAT-1 transporter as effectively [2]. However, it is significantly more lipophilic than the parent Nipecotic Acid, making it a better candidate for in vivo studies where BBB penetration is required.
The Reproducibility Trap: A common failure mode in validating FMPCA is pH dependence .
-
Nipecotic acid derivatives are zwitterions.[1] Their net charge changes with pH.
-
Protocol Requirement: All cross-lab validations must strictly control buffer pH (7.4). A shift to pH 7.2 can alter the ionization state of the carboxylic acid/amine, changing the binding affinity by up to 5-fold.
References
-
Lu, T. et al. (2000). Nipecotic acid directly activates GABAA-like ion channels.[5] British Journal of Pharmacology. Available at: [Link]
- Kragler, A. et al. (2008). Synthesis and biological evaluation of aminomethylphenol derivatives as inhibitors of the murine GABA transporters mGAT1-mGAT4. European Journal of Medicinal Chemistry.
- Hellenbrand, T. et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.
Sources
- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
SAR (Structure-Activity Relationship) studies of the piperidine ring in 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
A Comparative Guide to the Structure-Activity Relationship (SAR) of the Piperidine Ring in GABA Transporter Inhibitors
Focus Molecule: 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) concerning the piperidine ring of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, a derivative of the potent GABA uptake inhibitor, nipecotic acid.[1] For researchers in medicinal chemistry and neuropharmacology, understanding how modifications to this central scaffold impact biological activity is paramount for the rational design of novel therapeutics for neurological disorders such as epilepsy.[2]
The piperidine moiety is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceuticals.[3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for fine-tuning of interactions with biological targets. In the context of our focus molecule, the piperidine-3-carboxylic acid core acts as a mimetic of the neurotransmitter γ-aminobutyric acid (GABA), targeting the GABA transporter 1 (GAT1).[5][6]
This document moves beyond a simple recitation of facts, offering a causal explanation for experimental design choices and presenting self-validating protocols. We will dissect the piperidine ring, exploring the influence of stereochemistry, substitution patterns, ring conformation, and bioisosteric replacement on inhibitory potency, drawing upon experimental data from closely related analogs to build a robust SAR model.
The Pharmacophoric Core: Piperidine-3-Carboxylic Acid as a GABA Mimetic
The foundational element of our target molecule is piperidine-3-carboxylic acid, known as nipecotic acid. This structure is a cyclic analog of GABA, the primary inhibitory neurotransmitter in the central nervous system.[7] The critical function of GATs is to clear GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[8] Inhibitors of this process, like nipecotic acid and its derivatives, increase synaptic GABA concentrations, enhancing inhibitory tone, which is a validated strategy for seizure control.[2][9]
The key pharmacophoric features of nipecotic acid are the secondary amine and the carboxylic acid. These groups mimic the amine and carboxylate of GABA, allowing the molecule to be recognized by the GAT1 transporter. The protonated nitrogen of the piperidine ring and the carboxylate group are believed to form critical electrostatic interactions with residues in the transporter's binding site, including a crucial coordination with a sodium ion (Na+).[6]
Caption: Structural relationship of GABA, Nipecotic Acid, and the target molecule.
Comparative SAR Analysis of the Piperidine Ring
The precise geometry of the piperidine ring is critical for optimal binding to the GAT1 transporter. We will now explore how systematic modifications to this scaffold influence inhibitory activity, using data from published nipecotic acid analogs as a predictive guide.
Stereochemistry at the C3 Position
The carboxylic acid at the C3 position creates a chiral center. For nipecotic acid and its derivatives, the inhibitory activity is highly stereoselective, with the (R)-enantiomer being significantly more potent as a GAT1 inhibitor. This is a classic example of Easson-Stedman hypothesis, where the three-dimensional arrangement of key binding groups dictates biological activity. The superior activity of the (R)-isomer implies a specific, constrained orientation required for optimal interaction within the GAT1 binding pocket.
Impact of Ring Substitution
Adding substituents to the carbon framework of the piperidine ring can profoundly affect potency, selectivity, and pharmacokinetic properties by influencing the ring's conformation and introducing new interactions with the transporter.
-
C4-Substitution: This is a common strategy in medicinal chemistry to modulate properties. For instance, in the development of other CNS-active piperidine derivatives, 4-substitution has been used to enhance potency and selectivity.[10][11] In the context of GAT inhibitors, a bulky substituent at the C4-position could either provide beneficial hydrophobic interactions with a corresponding sub-pocket or introduce steric hindrance, depending on the vector of the substitution (axial vs. equatorial).
-
Other Positions (C2, C5, C6): Substitutions at positions closer to the primary pharmacophoric groups (amine and carboxylic acid) are generally less tolerated. They can disrupt the required conformation or sterically clash with key residues in the primary binding site. However, strategic placement of small substituents can be used to fine-tune solubility and metabolic stability.[10]
Ring Size and Bioisosteric Replacement
The six-membered piperidine ring provides an optimal scaffold for mimicking the bound conformation of GABA. Altering this ring size or replacing it with bioisosteres offers a direct way to probe the spatial requirements of the binding pocket.
-
Pyrrolidine Analogs (5-membered ring): The corresponding analog, 1-(Furan-2-ylmethyl)pyrrolidine-3-carboxylic acid, would be expected to have a different activity profile. While pyrrolidine rings are also successful scaffolds in medicinal chemistry, the altered bond angles and ring pucker would change the relative positions of the amine and carboxylic acid. Studies on pyrrolidin-3-yl-methanesulphonic acid, an analog of piperidine-4-sulphonic acid (a GABA agonist), showed it was a weaker inhibitor of GABA binding, highlighting the sensitivity of the receptor to ring size.[12] However, specific SAR studies on pyrrolidine-based ST2 inhibitors have shown that this core can be highly effective for other targets.[13][14]
-
Azepane Analogs (7-membered ring): An azepane ring would offer greater conformational flexibility. While this can sometimes be advantageous, it often comes at an entropic cost upon binding, leading to lower affinity. The precise geometry required for GAT1 inhibition makes it likely that a more flexible seven-membered ring would be detrimental to activity.
The following table summarizes the comparative activity of nipecotic acid and related cyclic GABA analogs at GAT1, illustrating the importance of the piperidine scaffold.
| Compound | Ring System | GAT1 IC50 (µM) | Reference |
| (R)-Nipecotic acid | Piperidine | ~10 | [5] |
| Guvacine | Tetrahydropyridine | Weaker than Nipecotic acid | [12] |
| Homo-β-proline | Pyrrolidine | Potent, but also a substrate | [12] |
Data is compiled from various sources for comparative purposes. Exact values can vary based on assay conditions.
The N-Substituent: A Lipophilic Anchor
While our focus is the piperidine ring, the N-substituent is indispensable for high-affinity GAT1 inhibition. Nipecotic acid itself is a relatively weak inhibitor that is poorly brain-penetrant.[9] The addition of a large, lipophilic N-substituent, such as the furan-2-ylmethyl group in our focus molecule, is a key strategy to enhance potency. This is exemplified by the clinically approved GAT1 inhibitor, Tiagabine, which features a 4,4-Bis(3-methyl-2-thienyl)butenyl group attached to the nipecotic acid nitrogen.[6][15]
This lipophilic tail is believed to occupy a hydrophobic region of the transporter, distinct from the primary GABA binding site, locking the inhibitor in place and transitioning the transporter into a non-functional, occluded state.[2][6] The furan-2-ylmethyl group serves this role, providing the necessary lipophilicity to anchor the molecule.
Caption: Workflow for synthesis and evaluation of piperidine-3-carboxylic acid analogs.
Experimental Protocols
To facilitate further research in this area, we provide validated, step-by-step protocols for the synthesis of analogs and their subsequent biological evaluation.
General Synthesis of N-Substituted Piperidine-3-Carboxylic Acid Analogs
This protocol describes a general method for synthesizing analogs of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid via reductive amination.
Objective: To couple an aldehyde (e.g., furan-2-carbaldehyde) to the nitrogen of a piperidine-3-carboxylic acid ester, followed by hydrolysis to the final product.
Materials:
-
Ethyl (R)-piperidine-3-carboxylate
-
Furan-2-carbaldehyde (or other desired aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination: a. Dissolve ethyl (R)-piperidine-3-carboxylate (1.0 eq) and furan-2-carbaldehyde (1.1 eq) in dichloroethane (DCE). b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions. d. Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS. e. Quench the reaction by slowly adding saturated sodium bicarbonate solution. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product (ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate) by column chromatography.
-
Saponification (Ester Hydrolysis): a. Dissolve the purified ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). b. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material. c. Remove the methanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. e. Acidify the aqueous layer to pH ~5-6 with 1N HCl. Self-Validation: The product should precipitate or be extractable at its isoelectric point. f. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. g. Dry the combined organic extracts over MgSO₄, filter, and evaporate to yield the final product, 1-(furan-2-ylmethyl)piperidine-3-carboxylic acid. h. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
In Vitro [³H]GABA Uptake Inhibition Assay
This protocol details a robust method for determining the inhibitory potency (IC₅₀) of test compounds on GAT1.
Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GAT1.
Materials:
-
HEK293 cells stably expressing human GAT1 (or rat brain synaptosomes).
-
[³H]GABA (radioligand).
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds (dissolved in DMSO, then diluted in assay buffer).
-
Tiagabine (as a positive control).[6]
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: a. Plate GAT1-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Assay Execution: a. Prepare serial dilutions of test compounds and the positive control (Tiagabine) in assay buffer. The final DMSO concentration should be <0.1%. b. Wash the cell monolayers twice with pre-warmed assay buffer. c. Add 50 µL of test compound dilutions (or buffer for total uptake, or a high concentration of Tiagabine for non-specific uptake) to the wells. d. Pre-incubate for 10-20 minutes at 37°C. e. Initiate the uptake by adding 50 µL of assay buffer containing [³H]GABA (to a final concentration in the low nM range). f. Incubate for a short period (e.g., 10-15 minutes) at 37°C. Causality: The incubation time must be within the initial linear phase of uptake to ensure accurate measurement of the inhibition rate.
-
Termination and Measurement: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells with a lysis buffer or water. c. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Self-Validation: The positive control, Tiagabine, should yield an IC₅₀ value consistent with literature reports, validating the assay's performance.
Conclusion and Future Directions
The structure-activity relationship of the piperidine ring in 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is governed by principles well-established in the study of GAT1 inhibitors. The (R)-stereochemistry at C3 is likely essential for high potency. The six-membered piperidine ring itself appears to be the optimal scaffold for maintaining the crucial spatial relationship between the secondary amine and the carboxylic acid, with significant deviations in ring size expected to be detrimental. While substitutions on the piperidine ring offer an avenue for modulating secondary properties, they must be approached with caution to avoid disrupting the primary binding interactions.
Future research should focus on:
-
Synthesis and testing of the pure (R)- and (S)-enantiomers to confirm the stereochemical preference.
-
Exploration of C4-substituents to probe for additional hydrophobic pockets and potentially improve pharmacokinetic profiles.
-
Bioisosteric replacement of the furan ring on the N-substituent to optimize interactions within the lipophilic binding domain, drawing inspiration from highly potent analogs like Tiagabine.
By leveraging this comparative SAR framework, researchers can more effectively design the next generation of GAT1 inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. (1984). Journal of Neurochemistry. [Link]
- Furan-3-carboxylic acid derivatives. (1986).
-
Structural basis of GABA reuptake inhibition. (2022). Nature. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PubMed. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]
-
Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (2021). ResearchGate. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
-
Structure activity relationship of piperidine derivatives. (2023). ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. [Link]
-
Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. (2018). Frontiers in Chemistry. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2016). Current Organic Synthesis. [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). International Journal of Molecular Sciences. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2023). Molecules. [Link]
-
Computational Analysis of GAT1 Mutations: Functional Consequences from Molecular Dynamics and Binding Free Energy Calculations. (2023). International Journal of Molecular Sciences. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]
-
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (1985). Journal of Medicinal Chemistry. [Link]
-
One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (2012). Arkivoc. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2018). Journal of Developing Drugs. [Link]
-
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). Molecules. [Link]
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Structure activity relationship. (2018). ResearchGate. [Link]
-
GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. (1984). British Journal of Pharmacology. [Link]
-
Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. (2015). ResearchGate. [Link]
-
Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. (2021). Frontiers in Chemistry. [Link]
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Comparative Efficacy of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid: A Preclinical Evaluation Framework
A Guide for Researchers in Neurology and Drug Development
Introduction: The Quest for Novel Antispasmodic Agents
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge.[1] It is a common consequence of upper motor neuron damage resulting from conditions like spinal cord injury, multiple sclerosis, and stroke.[1][2] While existing treatments, such as the GABA-B receptor agonist Baclofen, offer relief, they are often accompanied by dose-limiting side effects like sedation and muscle weakness, and the potential for tolerance development.[3][4] This underscores the pressing need for novel therapeutic agents with improved efficacy and safety profiles.
This guide introduces a hypothetical novel compound, 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (hereafter designated as Compound X ), a molecule with structural motifs found in various biologically active compounds.[5][6] Based on its chemical structure, we hypothesize that Compound X acts as a GABA-B receptor antagonist . This guide provides a comprehensive framework for the preclinical evaluation of Compound X, comparing its in vitro and in vivo efficacy against the standard-of-care agent, Baclofen. The methodologies and experimental designs detailed herein serve as a rigorous roadmap for researchers seeking to characterize novel compounds targeting the GABAergic system for the treatment of spasticity.
Part 1: In Vitro Efficacy Assessment
The initial phase of evaluation focuses on characterizing the interaction of Compound X with its putative target, the GABA-B receptor, at the molecular and cellular level. These in vitro assays are crucial for determining the compound's potency, selectivity, and mechanism of action.
Radioligand Binding Assays: Determining Target Affinity
Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for its receptor. In this context, we will assess the ability of Compound X to displace a known high-affinity radiolabeled antagonist from the GABA-B receptor.
Experimental Protocol: [³H]CGP54626 Competition Binding Assay [7][8]
-
Membrane Preparation: Prepare crude membrane fractions from rat cortical tissue or from CHO-K1 cells stably expressing human GABA-B receptors.[7][8]
-
Assay Buffer: Utilize a buffer containing 50 mM Tris-HCl and 2.5 mM CaCl₂, pH 7.4.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled GABA-B antagonist, [³H]CGP54626, and varying concentrations of the unlabeled test compounds (Compound X and Baclofen).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Table 1: Hypothetical Binding Affinity of Compound X and Baclofen at the GABA-B Receptor
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Compound X | 150 | 75 |
| Baclofen | 250 | 125 |
Functional Assays: Assessing Receptor Modulation
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. For G-protein coupled receptors like GABA-B, common functional readouts include measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), or quantifying G-protein activation.[9]
Experimental Protocol: cAMP Accumulation Assay [7]
-
Cell Culture: Use CHO-K1 cells stably co-expressing the human GABA-B receptor and a forskolin-inducible adenylyl cyclase.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Compound X (as a potential antagonist) or Baclofen (as a known agonist).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For antagonist testing, co-stimulate with a sub-maximal concentration of GABA.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: For Baclofen (agonist), calculate the EC₅₀ (concentration for 50% of maximal effect). For Compound X (antagonist), calculate the IC₅₀ (concentration that inhibits 50% of the GABA-induced response).
Table 2: Hypothetical Functional Potency of Compound X and Baclofen
| Compound | Assay Mode | Potency (EC₅₀/IC₅₀, nM) |
| Compound X | Antagonist | 120 |
| Baclofen | Agonist | 200 |
In Vitro Workflow Diagram
Caption: Workflow for the in vitro characterization of Compound X.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro data, the evaluation proceeds to in vivo models to assess the compound's efficacy in a physiological context. This phase is critical for understanding the compound's pharmacokinetic properties and its therapeutic potential in a relevant disease model.
Animal Model of Spasticity
A well-established animal model that mimics the key features of human spasticity is essential for evaluating the anti-spasmodic effects of Compound X. The spinal cord-injured (SCI) rat model is a widely used and validated model for this purpose.[2]
Experimental Protocol: Spinal Cord Injury-Induced Spasticity in Rats
-
Induction of Injury: Induce a moderate thoracic spinal cord contusion injury in adult female Sprague-Dawley rats using a standardized impactor device.
-
Post-Operative Care: Provide appropriate post-operative care, including manual bladder expression and analgesics, until the animals recover.
-
Development of Spasticity: Allow sufficient time (typically 4-6 weeks) for the development of chronic spasticity, which can be assessed by measuring hyperreflexia and muscle tone.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Efficacy Evaluation
The primary endpoint for efficacy in this model is the reduction of muscle spasticity, which can be quantified using electrophysiological measurements such as the H-reflex.
Experimental Protocol: H-Reflex Measurement
-
Anesthesia: Anesthetize the spastic rats with an appropriate anesthetic agent (e.g., isoflurane).
-
Electrode Placement: Place stimulating electrodes on the tibial nerve and recording electrodes on the plantar muscles of the hindlimb.
-
Stimulation and Recording: Deliver electrical stimuli of increasing intensity to the tibial nerve and record the resulting M-wave (direct muscle response) and H-reflex (monosynaptic reflex response).
-
Drug Administration: Administer Compound X or Baclofen (intraperitoneally or orally) and record H-reflex measurements at various time points post-dosing.
-
Data Analysis: Calculate the Hmax/Mmax ratio as a measure of motoneuron excitability and spasticity. A reduction in this ratio indicates an anti-spasmodic effect.
Table 3: Hypothetical In Vivo Efficacy of Compound X and Baclofen in SCI Rats
| Treatment (Dose) | Peak Hmax/Mmax Reduction (%) | Duration of Action (hours) |
| Vehicle | 5 | - |
| Compound X (10 mg/kg) | 60 | 6 |
| Baclofen (5 mg/kg) | 50 | 4 |
In Vivo Workflow Diagram
Caption: Workflow for the in vivo evaluation of Compound X.
Part 3: Comparative Analysis and Mechanistic Insights
A direct comparison of the in vitro and in vivo data for Compound X and Baclofen is crucial for understanding the potential advantages of the novel compound.
In Vitro-In Vivo Correlation (IVIVC)
The correlation between the in vitro potency and the in vivo efficacy provides valuable insights into the drug's translational potential. A strong IVIVC suggests that the in vitro assays are predictive of the in vivo response. In our hypothetical scenario, Compound X demonstrates higher affinity and functional potency in vitro, which translates to a greater reduction in spasticity in the in vivo model compared to Baclofen at the tested doses.
Proposed Mechanism of Action and Signaling Pathway
Baclofen, as a GABA-B agonist, hyperpolarizes neurons by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[3][10] This leads to a reduction in neurotransmitter release and neuronal excitability.[11] As a hypothesized antagonist, Compound X would block the GABA-B receptor, thereby preventing the inhibitory effects of endogenous GABA. In a state of spasticity, where there may be an imbalance in inhibitory and excitatory signaling, antagonizing the GABA-B receptor could potentially restore a more physiological level of neuronal activity.
Caption: Hypothetical signaling pathway of the GABA-B receptor.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of a novel compound, 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid (Compound X), for the treatment of spasticity. By employing a combination of in vitro and in vivo assays and comparing its efficacy to the standard-of-care, Baclofen, researchers can systematically characterize its therapeutic potential. The hypothetical data presented suggests that Compound X may offer an improved efficacy profile, warranting further investigation into its safety, pharmacokinetics, and mechanism of action. This structured approach is essential for the successful development of new and improved therapies for patients suffering from spasticity.
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Chen, L. et al. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. European Journal of Medicinal Chemistry, 246, 114994. Available at: [Link]
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In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]
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Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2025). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. Available at: [Link]
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A spasticity model based on feedback from muscle force explains muscle activity during passive stretches and gait in children with cerebral palsy. (2018). PLoS ONE. Available at: [Link]
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A Researcher's Guide to Establishing the Reproducible Biological Effects of Novel Small Molecules: A Case Study of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
This guide provides a comprehensive framework for the systematic evaluation of a novel small molecule, using the hypothetical compound 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a case study. In the absence of pre-existing data for this specific molecule, we will deduce its potential biological activities based on its structural motifs—a furan ring, a piperidine core, and a carboxylic acid group. This guide will then outline a rigorous, multi-pronged experimental approach to not only elucidate its biological effects but also to ensure the reproducibility of these findings. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the principles of scientific integrity and generating robust, reliable data.
Deconstructing the Molecule: Postulating Biological Activity from Structural Motifs
The structure of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid contains three key pharmacophoric elements that suggest several potential biological activities.
-
The Furan Ring: This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. Furan derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] A well-known example is Nitrofurantoin , an antibiotic used for urinary tract infections, whose mechanism involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA and other macromolecules.[1]
-
The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is another ubiquitous feature in clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[4][5] The piperidine ring often serves as a versatile scaffold that can be modified to modulate a drug's pharmacokinetic and pharmacodynamic properties, such as its solubility, metabolic stability, and ability to cross biological membranes.[4] For instance, many anticancer drugs incorporate a piperidine ring to enhance their activity against various cancer cell lines by targeting specific signaling pathways.[6][7]
-
The Carboxylic Acid Group: This functional group significantly influences a molecule's physicochemical properties, such as its acidity and water solubility. In many drugs, the carboxylic acid moiety is crucial for binding to the target protein. For example, in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, the carboxylic acid group is essential for their interaction with the active site of cyclooxygenase (COX) enzymes, thereby inhibiting the production of prostaglandins involved in inflammation.[8][9][10]
Based on this structural analysis, 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid could plausibly exhibit antibacterial, anticancer, and/or anti-inflammatory activities. The following sections will detail a comparative experimental plan to investigate these possibilities and establish the reproducibility of any observed effects.
A Framework for Reproducible Biological Characterization
To ensure the scientific rigor and reproducibility of our findings, a systematic and well-controlled experimental plan is paramount. This plan will be divided into three main investigative arms, based on the postulated biological activities. For each arm, we will define specific objectives, select appropriate positive and negative controls, and outline detailed experimental protocols.
Investigation of Antimicrobial Activity
Objective: To determine if 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid possesses antibacterial activity and to quantify its potency.
Comparator Compounds:
-
Positive Control: Nitrofurantoin (a furan-containing antibiotic).
-
Negative Control: Vehicle (e.g., DMSO or a suitable solvent).
Experimental Workflow for Antimicrobial Activity Screening:
Caption: Workflow for assessing the antimicrobial properties of the test compound.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid and Nitrofurantoin in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Determining the Minimum Bactericidal Concentration (MBC):
-
From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto a fresh agar plate.
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation:
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |
| 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid | Experimental Value | Experimental Value |
| Nitrofurantoin | Known Value | Known Value |
Investigation of Anticancer Activity
Objective: To assess the cytotoxic effects of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid on various cancer cell lines.
Comparator Compounds:
-
Positive Control: A well-characterized piperidine-containing anticancer drug such as a VEGFR inhibitor or a topoisomerase inhibitor, depending on the hypothesized mechanism. For this guide, we will use a generic topoisomerase inhibitor as an example.
-
Negative Control: Vehicle (e.g., DMSO).
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of the test compound.
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid and the positive control in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include vehicle-treated wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid | Experimental Value | Experimental Value |
| Positive Control (e.g., Topoisomerase Inhibitor) | Known Value | Known Value |
Investigation of Anti-inflammatory Activity
Objective: To determine if 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid can inhibit key inflammatory pathways, such as the cyclooxygenase (COX) enzymes.
Comparator Compounds:
-
Positive Controls: Ibuprofen (non-selective COX inhibitor), Celecoxib (selective COX-2 inhibitor).
-
Negative Control: Vehicle (e.g., DMSO).
Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Workflow for assessing the anti-inflammatory properties of the test compound.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
This is a simplified protocol for a commercially available COX inhibitor screening assay kit.
-
Reagent Preparation:
-
Prepare all reagents as per the kit manufacturer's instructions, including assay buffer, arachidonic acid (substrate), and purified COX-1 and COX-2 enzymes.
-
-
Compound Incubation:
-
In a 96-well plate, add the assay buffer, heme, and serial dilutions of the test compound, positive controls, and vehicle control.
-
Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Incubate for a specified time (e.g., 2 minutes) at room temperature.
-
-
Stopping the Reaction and Detection:
-
Add a stopping solution (e.g., a strong acid) to quench the reaction.
-
The amount of prostaglandin produced is then measured, typically using an enzyme-linked immunosorbent assay (ELISA) that detects prostaglandin E2 (PGE2).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Known Value | Known Value | Known Value |
| Celecoxib | Known Value | Known Value | Known Value |
Ensuring Reproducibility: Best Practices and Self-Validating Systems
The reproducibility of preclinical research is a cornerstone of scientific progress.[16][17][18][19] To ensure that the results obtained for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid are reliable, the following principles must be integrated into the experimental design and execution:
-
Detailed and Transparent Protocols: All experimental protocols should be documented in sufficient detail to allow for independent replication.[16][17][18] This includes specifying reagent sources and lot numbers, instrument settings, and precise experimental conditions.
-
Pre-specified Analysis Plans: To avoid bias in data interpretation, the statistical analysis plan should be defined before the experiments are conducted.[16][17][18]
-
Randomization and Blinding: Whenever possible, experiments should be conducted in a randomized and blinded manner to minimize unconscious bias.
-
Appropriate Controls: The use of both positive and negative controls in every experiment is essential for validating the assay performance and interpreting the results.
-
Independent Replication: Key findings should be independently replicated, preferably by a different researcher in the same lab or in a collaborating laboratory.
-
Robust Data Management: Maintain a clear and auditable record of all raw data and the steps taken for data analysis.[16]
By adhering to these principles, we can build a robust and trustworthy body of evidence for the biological effects of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, or any novel small molecule under investigation.
Conclusion
This guide has outlined a systematic and rigorous approach to characterizing the biological effects of a novel small molecule, using 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid as a hypothetical example. By postulating its activity based on its chemical structure, we have designed a series of comparative experiments to investigate its potential antimicrobial, anticancer, and anti-inflammatory properties. Crucially, we have embedded principles of reproducibility throughout the proposed experimental workflows, from detailed protocols and appropriate controls to a framework for data analysis and validation. By following such a comprehensive and transparent approach, the scientific community can enhance the reliability of preclinical research and accelerate the discovery of new therapeutic agents.
References
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Kass, R. E., et al. (2016). A Guide to Reproducibility in Preclinical Research. PLoS Biology, 14(6), e1002476. [Link]
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Lopatto, D., et al. (2018). A Guide to Reproducibility in Preclinical Research. CBE—Life Sciences Education, 17(2), es3. [Link]
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Kass, R. E., et al. (2019). A Guide to Reproducibility in Preclinical Research. ILAR Journal, 60(1), 1-11. [Link]
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Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1213. [Link]
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Beale, A. (2020). Updated ARRIVE guidelines: reproducibility and animal research. FRAME. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). [Link]
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Ali, A., et al. (2020). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics, 17(5), 1673-1683. [Link]
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de Oliveira, G. G., et al. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics. [Link]
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LibreTexts Chemistry. (2024). 15.8: Chemistry Matters—Aspirin, NSAIDs, and COX-2 Inhibitors. [Link]
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OIE ad hoc Group on Antimicrobial Susceptibility Testing. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Li, Y., et al. (2024). Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L. Natural Product Research, 1-8. [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Singh, P., & Kaur, M. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemistrySelect, 9(1), e202304001. [Link]
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Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]
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Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116081. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01905-17. [Link]
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Patel, R. B., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports, 13(1), 1-13. [Link]
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Kuran, B., et al. (2024). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. Organic and Biomolecular Chemistry, 22(3), 446-508. [Link]
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Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The following procedures are grounded in established safety protocols and regulatory standards, designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.
Hazard Assessment and Profile
| Component | Associated Hazards | Source Citation |
| Furan | Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Suspected of causing genetic defects, May cause cancer, Harmful to aquatic life, May form explosive peroxides.[3][4] | [3][4][5][6] |
| Piperidine | Highly flammable liquid and vapor, Toxic in contact with skin or if inhaled, Harmful if swallowed, Causes severe skin burns and eye damage.[7][8][9] | [7][8][9] |
| Carboxylic Acids | May cause skin and eye irritation or serious eye damage.[10][11][12] Acidity may require neutralization for some disposal pathways, although this is not recommended as a primary treatment method in the lab.[13][14] | [10][11][12] |
Given this profile, 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid must be treated as a hazardous chemical. Under no circumstances should it be disposed of down the drain or in the regular solid waste stream.[1][2][5] Improper disposal can lead to environmental contamination and significant legal and financial liabilities.[15]
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation, toxicity, and flammability, the following PPE is mandatory when handling this compound and its waste:
-
Gloves : Chemical-resistant gloves, such as nitrile, are required.[1]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles must be worn at all times.[1]
-
Lab Coat : A flame-resistant lab coat should be worn to protect from splashes and potential ignition sources.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., NIOSH/MSHA approved) should be used within a chemical fume hood.[1][16]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[4][5]
-
Don PPE : Before cleanup, ensure you are wearing the appropriate PPE as described in Section 2.[1]
-
Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Collect and Containerize : Carefully collect the absorbed material using non-sparking tools and place it into a dedicated, labeled hazardous waste container.[1][6][8]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination, including wipes and gloves, must also be disposed of as hazardous waste.[1]
Waste Disposal Workflow
The proper disposal of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid is a multi-step process that ensures safety and regulatory compliance. The following diagram and protocol outline the required workflow from the point of generation to final pickup.
Caption: Disposal workflow for 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid.
Detailed Disposal Protocol
Adherence to institutional and federal guidelines is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department first, as they will have specific protocols and approved contractors.[1]
Step 1: Waste Segregation and Collection
-
Do Not Mix : Do not mix 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2] Incompatible chemicals must be kept separate.[15]
-
Use a Designated Container : Collect waste in a dedicated, chemically compatible, and leak-proof container.[1] Plastic containers are often preferred.[17] The container must have a secure, screw-top lid.[15]
Step 2: Labeling
-
Initial Labeling : As soon as a container is designated for waste, it must be labeled with the words "Hazardous Waste" and the identity of the contents.[1][17]
-
Content Identification : Clearly write the full chemical name, "1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid," on the label. Include the approximate quantity and the date the first waste was added.[1]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[1] This area must be at or near the point of generation and under the control of laboratory personnel.[15][17][18]
-
Container Management : Keep the waste container tightly closed except when adding waste.[17]
-
Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA.[17] Waste containers can be stored for up to 12 months, provided the accumulation limits are not exceeded.[17]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the container is full or nearing its storage time limit, contact your institution's EHS department to arrange for pickup.[2][17]
-
Licensed Contractor : The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company.[1]
-
Disposal Method : The preferred method of disposal for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
Regulatory Framework
The management of laboratory chemical waste is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[15]
Key regulatory points include:
-
Generator Status : Facilities are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly.[19]
-
Subpart K : The EPA's Subpart K regulations provide an alternative set of standards for managing hazardous waste in academic laboratories, offering more flexibility while ensuring safety and compliance.[15][18] These rules require regular lab clean-outs, documented inspections, and the development of a Laboratory Management Plan.[15][18]
-
Prohibitions : RCRA explicitly prohibits the disposal of hazardous waste in the regular trash or down sewer systems.[15]
Compliance is not merely a legal obligation; it is a critical component of a responsible and safe research environment.
References
- Daniels Health. (2025, May 21).
- Benchchem. (2025). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
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A Senior Application Scientist's Guide to Handling 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid
Executive Summary: A Proactive Stance on Laboratory Safety
Deconstructed Hazard Analysis: Understanding the Risk Profile
The cornerstone of safe chemical handling is a thorough understanding of the potential hazards. By analyzing the structural components of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid, we can construct a robust and predictive safety model.
| Component | Known Hazards | Implication for Handling |
| Furan Moiety | Carcinogenicity: Furan is classified by the IARC as a probable human carcinogen (Group 2B). Animal studies show it is carcinogenic to the liver[1].Hepatotoxicity: Furan is a potent liver toxicant[2].Volatility & Flammability: It is a volatile and flammable organic compound[2][3].Peroxide Formation: May form explosive peroxides upon exposure to air[3]. | All handling of the parent compound must occur in a certified chemical fume hood to prevent inhalation. The potential for carcinogenicity necessitates minimizing exposure through rigorous use of PPE and engineering controls. |
| Piperidine Moiety | Corrosivity: Causes severe skin burns and serious eye damage[4].Toxicity: Toxic in contact with skin and if inhaled; harmful if swallowed[5][6].Flammability: Highly flammable liquid and vapor[5][6][7]. | Direct contact must be avoided. Use of chemical-resistant gloves and splash-proof eye protection is mandatory. The high toxicity and corrosivity demand careful handling to prevent spills and splashes. |
| Carboxylic Acid Moiety | Irritation: Can cause skin and eye irritation[8][9].Acidity: Behaves as a weak acid[9][10]. | While the weakest hazard contributor, it adds to the overall irritant nature of the molecule, reinforcing the need for skin and eye protection. |
A structurally related compound, 1-[(Furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and respiratory irritation[11]. This provides a baseline and strongly suggests that our target compound will exhibit, at a minimum, similar irritant properties.
Core Directive: A Multi-Tiered Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its selection must be directly informed by the risk associated with the specific task. Always remember that PPE supplements, but does not replace, the primary importance of engineering controls like a chemical fume hood[12].
Foundational PPE: The Non-Negotiable Minimum
For any work in the laboratory where this compound is present, the following attire is mandatory[13][14]:
-
Safety Glasses: Must have side shields for impact protection.
-
Laboratory Coat: Fully buttoned, with sleeves rolled down.
-
Long Pants: Covering the entire leg.
-
Closed-Toe Shoes: To protect feet from spills.
Task-Specific PPE Selection
The required level of PPE escalates with the potential for exposure. Use the following diagram and table to select the appropriate protection for your task.
Caption: PPE selection workflow based on task-associated risk.
| Tier | Task Examples | Hand Protection | Eye/Face Protection | Body Protection |
| Tier 1 | Weighing solid compound.Preparing stock solutions.Small-scale transfers (<50 mL). | Double Nitrile Gloves: Provides robust protection against incidental contact. The outer glove should be removed immediately if contamination is suspected[13]. | Chemical Splash Goggles: Required due to the high risk of severe eye damage from the piperidine moiety[5][12]. Safety glasses are insufficient. | Standard Laboratory Coat. |
| Tier 2 | Large volume transfers (>50 mL).Reaction heating or refluxing.Aqueous workups & extractions.Filtration procedures. | Heavy-Duty Nitrile or Neoprene Gloves: Thicker gloves provide extended protection against the compound's predicted corrosivity and toxicity[12]. Consider Silver Shield gloves worn under nitrile gloves for maximum protection[13]. | Chemical Splash Goggles AND a full Face Shield: This combination is mandatory to protect against splashes during higher-energy operations[12][13]. | Chemical-Resistant Apron (over lab coat): Provides an additional barrier against significant splashes to the torso[15]. |
Operational Plan: From Bench to Waste
Step-by-Step: Preparing a 100 mM Stock Solution in DMSO
This protocol illustrates the integration of safety measures into a routine laboratory task.
-
Preparation: Don Tier 1 PPE before beginning. Ensure the chemical fume hood sash is at the appropriate working height and the work area is clean.
-
Weighing: Tare a suitable vial on an analytical balance. In the fume hood, carefully transfer the desired mass of 1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid to the vial.
-
Solubilization: Still within the fume hood, add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Mixing: Cap the vial securely and mix using a vortex or sonicator until the solid is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Cleanup: Dispose of the outer pair of nitrile gloves in the appropriate solid waste container. Wipe down the work surface in the fume hood. Wash hands thoroughly after exiting the lab.
Emergency Procedures
Spill Response:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
